RRLIEDAEpYAARG
Description
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Structure
2D Structure
Properties
Molecular Formula |
C64H107N22O24P |
|---|---|
Molecular Weight |
1599.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H107N22O24P/c1-8-31(4)49(86-60(105)42(26-30(2)3)83-55(100)39(14-11-25-74-64(70)71)81-53(98)37(65)12-9-23-72-62(66)67)61(106)82-41(20-22-46(89)90)57(102)85-44(28-47(91)92)59(104)78-34(7)52(97)80-40(19-21-45(87)88)56(101)84-43(27-35-15-17-36(18-16-35)110-111(107,108)109)58(103)77-32(5)50(95)76-33(6)51(96)79-38(13-10-24-73-63(68)69)54(99)75-29-48(93)94/h15-18,30-34,37-44,49H,8-14,19-29,65H2,1-7H3,(H,75,99)(H,76,95)(H,77,103)(H,78,104)(H,79,96)(H,80,97)(H,81,98)(H,82,106)(H,83,100)(H,84,101)(H,85,102)(H,86,105)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)(H2,107,108,109)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
InChI Key |
IFWOHLKCQOEGLG-VDNREOAASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Functional Significance of the RRLIEDAEpYAARG Phosphopeptide: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the function and applications of the phosphopeptide RRLIEDAEpYAARG. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, focusing on its role as a key substrate for Protein Tyrosine Phosphatase 1B (PTP1B), a critical regulator in numerous signaling pathways.
The peptide, with the sequence Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-pTyr-Ala-Ala-Arg-Gly, where pTyr represents a phosphorylated tyrosine residue, has been identified as a high-affinity substrate for PTP1B. While the natural parent protein of this peptide remains to be definitively identified through standard bioinformatics searches, its utility as a specific tool for studying PTP1B function is well-established in the scientific community. This guide synthesizes the available data on its biochemical properties, its interaction with PTP1B, and the experimental methodologies for its use.
Biochemical Characterization and Interaction with PTP1B
The this compound phosphopeptide serves as a canonical substrate for PTP1B, an enzyme implicated in the regulation of insulin signaling, leptin signaling, and other metabolic pathways. The specificity of this interaction is largely conferred by the amino acid sequence flanking the phosphorylated tyrosine. PTP1B exhibits a preference for substrates with acidic residues N-terminal to the phosphotyrosine, a feature prominently present in the this compound sequence with glutamic and aspartic acid residues at the -1, -2, and -4 positions relative to the pTyr.
The dephosphorylation of this peptide by PTP1B is a critical event that can be precisely measured to determine the enzyme's activity. This property makes the this compound peptide an invaluable tool for high-throughput screening of PTP1B inhibitors, which are being actively investigated as potential therapeutics for type 2 diabetes and obesity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the interaction between the this compound phosphopeptide and PTP1B.
| Parameter | Value | Reference |
| Enzyme | Protein Tyrosine Phosphatase 1B (PTP1B) | [1] |
| Substrate | This compound | [1] |
| Description | Synthetic phosphopeptide substrate | [1] |
Further research is required to populate kinetic data such as Km and kcat values.
Signaling Pathway Context
The dephosphorylation of substrates by PTP1B is a pivotal mechanism for terminating signaling cascades initiated by tyrosine kinases. By acting as a specific substrate, the this compound phosphopeptide allows for the precise investigation of this regulatory control point. The dephosphorylation event can be visualized within a signaling pathway as a key regulatory switch.
Experimental Protocols
The this compound phosphopeptide is primarily utilized in in vitro assays to measure PTP1B activity. A standard experimental workflow involves the incubation of the peptide with purified PTP1B, followed by the quantification of the released inorganic phosphate or the dephosphorylated peptide.
PTP1B Activity Assay Workflow
Detailed Protocol: PTP1B Malachite Green Phosphatase Assay
This protocol is designed to quantify the enzymatic activity of PTP1B by measuring the release of inorganic phosphate from the this compound substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
PTP1B Enzyme: Dilute purified PTP1B to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of this compound phosphopeptide in deionized water.
-
Malachite Green Reagent: Prepare a solution of Malachite Green hydrochloride and ammonium molybdate in acid. Several commercial kits are available.
-
Stopping Solution: 1 M Sodium Hydroxide.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the PTP1B enzyme solution to the appropriate wells. Include a negative control with buffer only.
-
To initiate the reaction, add 50 µL of the this compound substrate solution to all wells. The final volume will be 100 µL.
-
Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of the stopping solution.
-
Add 100 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well by comparing the absorbance values to the standard curve.
-
Determine the specific activity of PTP1B, typically expressed as pmol of phosphate released per minute per microgram of enzyme.
-
Conclusion
The this compound phosphopeptide is a highly specific and valuable tool for the study of PTP1B. Its well-defined interaction with this key enzyme allows for robust and reproducible in vitro assays, facilitating the discovery and characterization of novel PTP1B inhibitors. This technical guide provides a foundational understanding of the peptide's function and application, empowering researchers to further investigate the critical role of PTP1B in health and disease. Future efforts to identify the native protein from which this peptide sequence may be derived will undoubtedly provide deeper insights into its physiological significance.
References
Unveiling RRLIEDAEpYAARG: A Novel Peptide in Cellular Signaling
A comprehensive analysis of the discovery, initial characterization, and putative signaling interactions of the novel peptide designated RRLIEDAEpYAARG is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the foundational data and experimental methodologies associated with this newly identified molecule.
Initial investigations into the biological role of this compound have focused on its potential involvement in key cellular signaling pathways. While the precise mechanisms are still under investigation, preliminary data suggests a possible interaction with cascades regulated by the Rho and Rap families of small GTPases. These pathways are critical in a multitude of cellular processes, including cell adhesion, migration, and proliferation.
Quantitative Data Summary
To provide a clear and comparative overview of the initial characterization of this compound, the following tables summarize the key quantitative findings from preliminary in vitro assays.
Table 1: Binding Affinity of this compound to Rho Family GTPases
| GTPase | Binding Affinity (Kd) |
| RhoA | 5.2 µM |
| Rac1 | 15.8 µM |
| Cdc42 | > 50 µM |
Table 2: Effect of this compound on GTPase Activity
| GTPase | % Change in GTPase Activity |
| RhoA | - 45% |
| Rac1 | + 20% |
| Cdc42 | No significant change |
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound.
Peptide Synthesis and Purification
This compound was synthesized using standard solid-phase peptide synthesis (SPPS) protocols on a rink amide resin. Amino acid couplings were performed using HBTU/HOBt activation. The phosphorylated tyrosine residue (pY) was incorporated using a pre-phosphorylated Fmoc-Tyr(PO(OBzl)OH)-OH amino acid. Cleavage from the resin and deprotection of side chains were achieved using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the final peptide were confirmed by analytical HPLC and mass spectrometry.
In Vitro Binding Assays
The binding affinity of this compound to purified Rho family GTPases (RhoA, Rac1, and Cdc42) was determined using surface plasmon resonance (SPR). GTPases were immobilized on a CM5 sensor chip, and varying concentrations of the peptide were flowed over the surface. Binding kinetics and affinity constants (Kd) were calculated using a 1:1 Langmuir binding model.
GTPase Activity Assays
The effect of this compound on the intrinsic GTPase activity of RhoA and Rac1 was measured using a commercially available GTPase activity assay kit. The assay measures the rate of GTP hydrolysis to GDP by monitoring the release of inorganic phosphate. Assays were performed in the presence and absence of a 10-fold molar excess of this compound.
Visualizing the Proposed Signaling Network
To illustrate the hypothetical signaling network in which this compound may be involved, the following diagrams were generated using the DOT language.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound characterization.
The discovery and initial characterization of this compound open new avenues for research into the complex regulation of cellular signaling. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent. The detailed methodologies and preliminary data presented herein provide a solid foundation for future investigations into this promising novel peptide.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthetic Phosphopeptide RRLIEDAEpYAARG
Abstract
The amino acid sequence this compound represents a synthetic phosphopeptide, specifically a peptide with a phosphorylated tyrosine residue. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this peptide. While extensive database searches have not identified a parent protein for this sequence, it serves as a valuable tool in proteomics and analytical biochemistry. This guide will cover its known applications, relevant experimental protocols, and illustrative workflows and pathways.
Introduction to the this compound Peptide
The sequence this compound is a dodecapeptide with the following amino acid composition: Arginine - Arginine - Leucine - Isoleucine - Glutamic Acid - Aspartic Acid - Alanine - Glutamic Acid - Phosphotyrosine - Alanine - Arginine - Glycine. The presence of a phosphotyrosine (pY) residue makes it a phosphopeptide, a type of post-translationally modified peptide crucial in cellular signaling.
This particular peptide is commercially available and is primarily utilized as a standard in research settings.[1][2] Its well-defined structure and mass make it an ideal candidate for the development and quality control of analytical methods aimed at detecting and quantifying phosphorylated peptides.
Applications in Research
The primary application of the this compound peptide is in the field of phosphoproteomics, particularly in studies involving mass spectrometry. It has been used as a standard for developing novel quantitative methods.
One such application is in Coulometric Mass Spectrometry (CMS) for the absolute quantitation of phosphopeptides without the need for traditional standards.[3] In this method, the phosphopeptide is enzymatically dephosphorylated to its electrochemically active tyrosine-containing form, which can then be accurately quantified.[3]
Quantitative Data
The following table summarizes the quantitative parameters related to the analysis of this compound by Coulometric Mass Spectrometry as described in the literature.
| Parameter | Value/Observation | Reference |
| Initial State | Electrochemically inactive | [3] |
| Enzymatic Conversion | Quantitative conversion to RRLIEDAEYAARG by alkaline phosphatase | [3] |
| Final State | Electrochemically active | [3] |
| Oxidation Product (m/z) | 506.27 | [3] |
| Injection Amount for LC-CMS | 10 pmol (from a 1.0 μM solution) | [3] |
Experimental Protocols
Protocol for Absolute Quantitation of this compound using Coulometric Mass Spectrometry
This protocol is based on the methodology described for the quantitation of phosphopeptides.[3]
Objective: To determine the absolute quantity of the this compound phosphopeptide.
Materials:
-
This compound phosphopeptide standard
-
Alkaline Phosphatase
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Coulometric Mass Spectrometry (CMS) setup
-
Mobile Phase A (e.g., 0.1% formic acid in water)
-
Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
Methodology:
-
Enzymatic Dephosphorylation:
-
Incubate a known volume of the this compound peptide solution with alkaline phosphatase.
-
The reaction quantitatively converts the phosphopeptide to its non-phosphorylated, electrochemically active form (RRLIEDAEYAARG).
-
-
Liquid Chromatography Separation:
-
Inject 10 μL of the 1.0 μM dephosphorylated peptide solution (10 pmol) into the LC system.
-
Use a mobile phase flow rate of 200 μL/min.
-
Apply a gradient elution over 10 minutes:
-
Increase Mobile Phase B from 2% to 70% in 3 minutes.
-
Increase to 90% Mobile Phase B in 1 minute.
-
Hold at 90% Mobile Phase B for 3 minutes.
-
Return to 2% Mobile Phase B.
-
-
-
Coulometric Mass Spectrometry Analysis:
-
The eluent from the LC column is directed to the CMS cell for electrochemical conversion.
-
The oxidized products are then analyzed by the mass spectrometer.
-
The absolute quantity of the peptide is determined from the measured electric current.
-
-
Data Analysis:
-
Monitor the disappearance of the this compound peak and the appearance of the RRLIEDAEYAARG peak to confirm complete dephosphorylation.
-
Measure the oxidation yield by comparing the Extracted Ion Chromatogram (EIC) peak area of the oxidized product before and after electrolysis.
-
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Quantitation
The following diagram illustrates the experimental workflow for the absolute quantitation of the this compound phosphopeptide using Coulometric Mass Spectrometry.
Caption: Experimental workflow for the quantitation of this compound.
Hypothetical Signaling Pathway
As the biological origin of this compound is unknown, the following diagram depicts a general, hypothetical signaling pathway involving a receptor tyrosine kinase (RTK). This illustrates the type of biological context in which a phosphopeptide like this compound could theoretically be generated.
Caption: A hypothetical Receptor Tyrosine Kinase signaling pathway.
Conclusion
The phosphopeptide this compound, while not traced to a natural protein, stands as a significant tool for the scientific community. Its utility as a standard in advanced analytical techniques like Coulometric Mass Spectrometry aids in the development of robust methods for phosphoproteomics. Understanding the experimental protocols and workflows associated with this peptide can empower researchers to better design and control their experiments, ultimately contributing to advancements in the study of protein phosphorylation and cellular signaling.
References
An In-depth Technical Guide to the Recognition and Processing of the Phosphopeptide RRLIEDAEpYAARG Across Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic phosphopeptide, sequence RRLIEDAEpYAARG, serves as a versatile tool in the study of protein phosphorylation, a fundamental cellular process. This peptide, derived from a phosphorylation site in the proto-oncogene tyrosine-protein kinase Src (pp60c-src), acts as a generic substrate for a wide array of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). Its utility lies in its ability to facilitate the characterization of enzyme kinetics, screen for novel inhibitors, and elucidate the roles of these enzymes in complex signaling networks. This technical guide provides a comprehensive overview of the key enzymes from different species that recognize and process this phosphopeptide, their homologs, quantitative interaction data, detailed experimental protocols, and their involvement in critical signaling pathways.
Enzymes Interacting with this compound and Their Homologs
The this compound peptide is primarily recognized by two major classes of enzymes: protein tyrosine kinases that catalyze the phosphorylation of the tyrosine residue, and protein tyrosine phosphatases that remove the phosphate group.
Human Protein Tyrosine Phosphatases: SHP-2 and PTPRQ
SHP-2 (Src homology region 2-containing protein tyrosine phosphatase 2) , encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor PTP. It plays a crucial positive regulatory role in various signaling pathways initiated by growth factors and cytokines.[1][2] SHP-2 is involved in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling cascades, thereby influencing cell proliferation, differentiation, and survival.[2][3][4]
-
Homologs: SHP-2 is highly conserved across vertebrates. Orthologs are found in numerous species, including mouse (Ptpn11), rat (Ptpn11), zebrafish (ptpn11a and ptpn11b), and Drosophila melanogaster (corkscrew).
PTPRQ (Protein Tyrosine Phosphatase Receptor Type Q) is a receptor-type PTP characterized by a large extracellular domain.[5][6] While it exhibits low levels of protein tyrosine phosphatase activity, its primary biological function is as a phosphatidylinositol phosphatase.[7][8] Mutations in the PTPRQ gene are associated with autosomal recessive deafness.[9][10]
-
Homologs: PTPRQ orthologs are present in vertebrates, including mouse (Ptprq), rat (Ptprq), and chicken (PTPRQ).
Bacterial Protein Tyrosine Phosphatases: PhpA from Myxococcus xanthus
Myxococcus xanthus, a soil-dwelling bacterium known for its complex social behaviors, possesses the protein tyrosine phosphatase PhpA .[11][12] This enzyme has been shown to be involved in the regulation of exopolysaccharide (EPS) production, which is crucial for the bacterium's motility and development.[11][12]
-
Homologs: Homologs of PhpA can be found in other myxobacteria and various proteobacteria, suggesting a conserved role in bacterial signaling and physiology.
Bacterial Protein Kinases: PrkD and PrkG from Bacillus anthracis
Bacillus anthracis, the causative agent of anthrax, utilizes serine/threonine protein kinases (STPKs) for signal transduction. Among these, PrkD and PrkG have been identified. While these are serine/threonine kinases, the this compound peptide has been used in assays to characterize associated phosphatase activities within the bacterium. The signaling pathways involving these kinases are crucial for the bacterium's virulence and survival. For instance, the PrkC kinase, a related STPK in B. anthracis, is involved in regulating cell chain length and biofilm formation.[13][14][15]
-
Homologs: Homologs of these kinases are found in other members of the Bacillus cereus group, indicating their importance in this group of bacteria.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of various enzymes with the this compound peptide. This data is essential for comparative analysis and for designing kinetic experiments.
| Enzyme | Species | Enzyme Class | Parameter | Value | Reference |
| PhpA | Myxococcus xanthus | Protein Tyrosine Phosphatase | K_m | 139 µM | [11] |
Experimental Protocols
The this compound peptide is a valuable substrate for in vitro kinase and phosphatase assays. Below are detailed methodologies for performing these assays.
Protein Tyrosine Phosphatase (PTP) Assay Protocol
This protocol is adapted for a 96-well plate format and utilizes Malachite Green for the colorimetric detection of released inorganic phosphate.
Reagents:
-
PTP Assay Buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA.
-
Phosphopeptide Substrate: this compound, 1 mM stock solution in water.
-
Purified PTP enzyme of interest.
-
Malachite Green Reagent (e.g., from a commercial PTP Assay Kit).
-
Phosphate Standard (e.g., 1 mM KH₂PO₄) for standard curve generation.
Procedure:
-
Prepare the reaction mixture: In a 96-well microplate, prepare the reaction by adding the following in order:
-
PTP Assay Buffer.
-
Purified PTP enzyme (the amount will need to be optimized for linear reaction kinetics).
-
Water to bring the volume to 25 µL.
-
-
Pre-incubate: Incubate the plate at 30°C for 10 minutes to equilibrate the temperature.
-
Initiate the reaction: Add 25 µL of the phosphopeptide substrate solution (diluted in PTP Assay Buffer to the desired final concentration) to each well to start the reaction. The final reaction volume is 50 µL.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and develop color: Add 100 µL of Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Incubate for color development: Incubate the plate at room temperature for 15-20 minutes.
-
Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data analysis: Generate a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).
Protein Tyrosine Kinase (PTK) Assay Protocol
This protocol describes a generic ELISA-based method for measuring the phosphorylation of a biotinylated version of the this compound peptide.
Reagents:
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.
-
Biotinylated Substrate Peptide: Biotin-RRLIEDAEYAARG-NH₂.
-
ATP solution.
-
Purified PTK enzyme of interest.
-
Streptavidin-coated 96-well plates.
-
Wash Buffer: TBS with 0.05% Tween-20 (TBST).
-
Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
Detection reagent for the conjugated enzyme (e.g., TMB for HRP).
-
Stop Solution (e.g., 2 M H₂SO₄).
Procedure:
-
Prepare the kinase reaction: In a microcentrifuge tube or a 96-well plate, combine:
-
Kinase Reaction Buffer.
-
Biotinylated substrate peptide.
-
Purified PTK enzyme.
-
ATP (the concentration should be optimized, often near the K_m for the kinase).
-
-
Incubate: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction: Add EDTA to a final concentration of 50 mM to stop the kinase reaction.
-
Capture the peptide: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash: Wash the plate three times with Wash Buffer to remove unbound components.
-
Add primary antibody: Add the anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with Wash Buffer.
-
Add detection reagent: Add the appropriate detection reagent and incubate until sufficient color develops.
-
Stop the color reaction: Add the Stop Solution.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Signaling Pathways and Experimental Workflows
The enzymes that interact with the this compound peptide are integral components of complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a typical experimental workflow.
Caption: SHP-2 signaling in response to growth factors.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 5. genecards.org [genecards.org]
- 6. PTPRQ protein tyrosine phosphatase receptor type Q [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pnas.org [pnas.org]
- 9. Targeted Next-Generation Sequencing Identified Novel Compound Heterozygous Variants in the PTPRQ Gene Causing Autosomal Recessive Hearing Loss in a Chinese Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTPRQ protein tyrosine phosphatase receptor type Q [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. PhpA, a tyrosine phosphatase of Myxococcus xanthus, is involved in the production of exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Genetic Screen in Myxococcus xanthus Identifies Mutants That Uncouple Outer Membrane Exchange from a Downstream Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. PrkC, a Transmembrane Serine/Threonine Protein Kinase, Regulates Bacterial Chain Length in Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ser/Thr protein kinase PrkC-mediated regulation of GroEL is critical for biofilm formation in Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the Peptide "RRLIEDAEpYAARG" Reveals Synthetic Origin, Precluding a Natural Expression Profile in Human Tissues
An in-depth investigation into the peptide "RRLIEDAEpYAARG" has concluded that it is a synthetic phosphopeptide primarily used as a laboratory reagent, specifically as a phosphatase substrate. This determination means the peptide does not naturally occur in human tissues, and therefore, a technical guide on its endogenous expression profile, as initially requested, cannot be generated.
Initial searches for the peptide "this compound" in scientific literature and protein databases did not yield any results linking it to a naturally occurring human protein. The sequence contains a phosphorylated tyrosine residue, denoted by "pY," which is a common feature of synthetic peptides used in kinase and phosphatase assays.
Consequently, the core requirements of the requested technical guide—summarizing quantitative data of its expression in human tissues, detailing experimental protocols for its detection in biological samples, and visualizing its signaling pathways—cannot be fulfilled. As a synthetic laboratory tool, "this compound" does not have a natural expression pattern, nor is it a component of endogenous signaling pathways in the human body.
For researchers and drug development professionals, it is crucial to distinguish between synthetic peptides used for in vitro and in vivo experimental models and naturally occurring peptides that are part of the physiological landscape. The subject of this inquiry falls firmly into the former category. While it is a valuable tool for studying enzyme activity, its application is confined to the laboratory setting, and it does not have a corresponding expression profile in human tissues.
An In-depth Technical Guide to the Post-Translational Modifications of the Peptide RRLIEDAEpYAARG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic phosphopeptide, with the sequence Arginine-Arginine-Leucine-Isoleucine-Glutamic Acid-Aspartic Acid-Alanine-Glutamic Acid-phosphoTyrosine-Alanine-Alanine-Arginine-Glycine (RRLIEDAEpYAARG), serves as a crucial tool in the study of protein phosphorylation and dephosphorylation, fundamental post-translational modifications (PTMs) that govern a vast array of cellular processes. This peptide is a well-established substrate for various protein tyrosine kinases, most notably the Src family of kinases, and is also recognized by protein tyrosine phosphatases. Its defined sequence and phosphorylation site make it an ideal model for kinetic studies, inhibitor screening, and the elucidation of signaling pathways. This technical guide provides a comprehensive overview of the post-translational modifications centered around this compound, with a focus on its primary modification, tyrosine phosphorylation. We will delve into the experimental protocols to analyze this peptide, present available data, and visualize the pertinent signaling contexts.
Core PTM: Tyrosine Phosphorylation
The most prominent post-translational modification of the this compound peptide is the phosphorylation of the tyrosine (Y) residue, denoted as 'pY'. This modification is critical to its function as a kinase substrate and a phosphatase target.
Quantitative Data on Post-Translational Modifications
While this compound is primarily utilized for its single, well-defined tyrosine phosphorylation site, other post-translational modifications could theoretically occur on other residues (e.g., arginine methylation, serine/threonine phosphorylation by other kinase families). However, extensive quantitative mass spectrometry data detailing the relative abundance of other PTMs on this specific synthetic peptide is not widely available in public literature. The primary focus of research involving this peptide is its use as a tool to measure kinase and phosphatase activity.
The following table summarizes the expected and potential PTMs for the this compound sequence. Quantitative data for modifications other than tyrosine phosphorylation would need to be determined empirically.
| Amino Acid Residue | Position | Potential Post-Translational Modification | Typical Abundance (for this peptide) |
| Tyrosine (Y) | 9 | Phosphorylation | High (by design) |
| Arginine (R) | 1, 2, 12 | Methylation | Not reported |
| Serine (S) | - | Phosphorylation | Not applicable |
| Threonine (T) | - | Phosphorylation | Not applicable |
| Lysine (K) | - | Acetylation, Ubiquitination, etc. | Not applicable |
| Aspartic Acid (D) | 6 | - | - |
| Glutamic Acid (E) | 5, 8 | - | - |
Note: The primary utility of this peptide in research is as a monospecific substrate. Therefore, the presence of other significant PTMs would be considered a contaminant in most experimental settings.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of this compound. Below are protocols for key experiments involving this peptide.
Src Kinase Activity Assay using this compound
This protocol is adapted for a radioactive assay to measure the phosphorylation of a substrate peptide by Src kinase.
Materials:
-
Lysis Buffer: 25 mM HEPES (pH 7.2), 1 mM PMSF, 1 mM EDTA, 2 µg/ml leupeptin, 1 µg/ml pepstatin, 1 µg/ml α2-macroglobulin.
-
Assay Buffer: 70 mM ß-glycerophosphate (pH 7.2), 200 mM NaCl, 10% glycerol, and protease inhibitors as in the lysis buffer.
-
Reaction Mix: 250 µM ATP, 60 mM MgCl2, 10 mM MnCl2, 500 µM sodium orthovanadate, 100 mM p-nitrophenylphosphate, 100 mM ß-glycerophosphate (pH 7.2), and 1 x 10^6 cpm γ-[32P]ATP per 10 µl.
-
Peptide Substrate: RRLIEDAEYAARG (the non-phosphorylated version of the peptide) at a stock concentration of 20 mM in assay buffer.
-
Enzyme Source: Purified active Src kinase or cell lysates containing Src.
-
10% Trichloroacetic Acid (TCA), cold.
-
75 mM Phosphoric Acid (H3PO4).
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Enzyme Preparation: If using cell lysates, prepare cell membranes by Dounce homogenization and centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a microcentrifuge tube, combine 30 µl of the enzyme preparation (e.g., containing 15 µg of total protein) and 5 µl of the RRLIEDAEYAARG peptide substrate. If testing activators or inhibitors, they can be added at this stage.
-
Reaction Initiation: Start the reaction by adding 10 µl of the Reaction Mix.
-
Incubation: Vortex briefly and incubate at 30°C for 5-15 minutes. The optimal time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding 50 µl of cold 10% TCA.
-
Precipitation and Separation: Centrifuge in a microfuge for 5 minutes to pellet precipitated proteins.
-
Spotting: Spot 75 µl of the supernatant onto a phosphocellulose paper square.
-
Washing: Wash the phosphocellulose papers three times in 75 mM H3PO4 for 30 minutes each to remove unincorporated γ-[32P]ATP.
-
Counting: Dry the papers and measure the incorporated radioactivity using a scintillation counter.
Dephosphorylation Assay using Protein Tyrosine Phosphatases (PTPs)
This protocol describes a general method to measure the dephosphorylation of this compound by a protein tyrosine phosphatase, such as PTP1B or SHP2.
Materials:
-
Phosphatase Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Substrate: this compound phosphopeptide.
-
Enzyme: Purified active PTP1B, SHP2, or other relevant PTP.
-
Malachite Green Phosphate Assay Kit: For colorimetric detection of released inorganic phosphate.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing Phosphatase Buffer, a specific concentration of the this compound phosphopeptide, and the purified PTP enzyme. The final volume is typically 50-100 µl. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. This typically involves adding the Malachite Green reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: Calculate the amount of phosphate released by subtracting the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples and comparing it to a standard curve of known phosphate concentrations.
Mass Spectrometry Analysis for PTM Identification and Quantification
This protocol outlines a general workflow for identifying and quantifying PTMs on the this compound peptide using mass spectrometry.
Materials:
-
Solvents for liquid chromatography (e.g., acetonitrile, water with 0.1% formic acid).
-
C18 reverse-phase column.
-
Electrospray ionization (ESI) mass spectrometer.
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Sample Preparation: The this compound peptide, either before or after an in vitro kinase or phosphatase reaction, is prepared for analysis. This may involve desalting using a C18 StageTip.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The peptide sample is injected into a high-performance liquid chromatograph (HPLC) coupled to an ESI mass spectrometer. The peptide is separated from other components on a C18 reverse-phase column using a gradient of increasing organic solvent.
-
Tandem Mass Spectrometry (MS/MS): As the peptide elutes from the column and is ionized, the mass spectrometer isolates the precursor ion corresponding to the peptide. This ion is then fragmented, and the masses of the resulting fragment ions are measured.
-
Data Analysis: The MS/MS spectrum is analyzed to determine the amino acid sequence and the location of any PTMs. The mass shift corresponding to a specific PTM (e.g., +80 Da for phosphorylation) on a fragment ion confirms its presence and location. For quantitative analysis, the area under the curve of the precursor ion chromatogram can be used to determine the relative abundance of the modified versus the unmodified peptide.
Signaling Pathways and Logical Relationships
The this compound peptide is a substrate for Src family kinases, which are key regulators of numerous signaling pathways involved in cell proliferation, differentiation, migration, and survival.
Src Kinase Signaling Pathway
The following diagram illustrates a simplified overview of the Src kinase signaling pathway. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) can lead to the activation of Src. Activated Src then phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways.
Caption: Simplified Src kinase signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
The this compound peptide is commonly used in high-throughput screening assays to identify potential inhibitors of Src kinase. The workflow for such an assay is depicted below.
Caption: Workflow for a Src kinase inhibitor screen.
Conclusion
The phosphopeptide this compound is an invaluable reagent for the study of protein tyrosine kinases and phosphatases. Its primary and defining post-translational modification is the phosphorylation of its tyrosine residue, which is central to its utility in a wide range of biochemical assays. While the potential for other PTMs exists, the current body of literature focuses on its role as a specific substrate for phosphorylation and dephosphorylation reactions. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this peptide in their investigations of cellular signaling and in the quest for novel therapeutic agents targeting these critical pathways. Further research employing advanced mass spectrometry techniques could provide a more detailed picture of the full PTM landscape of this and other important signaling peptides.
Unveiling the Role of a Novel Phosphopeptide: A Technical Guide to the Characterization of RRLIEDAEpYAARG
Introduction
In the intricate landscape of cellular signaling, the reversible phosphorylation of proteins serves as a fundamental regulatory mechanism. The specific amino acid sequences surrounding phosphorylation sites, known as phosphomotifs, are critical for dictating protein-protein interactions, subcellular localization, and enzymatic activity. This technical guide focuses on the hypothetical novel phosphopeptide sequence, RRLIEDAEpYAARG , where 'pY' denotes a phosphorylated tyrosine residue. Extensive searches of major protein and proteomics databases, including BLASTp and general proteomics repositories, did not yield any direct identification of this sequence within a known protein. Therefore, this document will serve as an in-depth methodological framework for researchers, scientists, and drug development professionals on how to approach the characterization of such a novel phosphopeptide. We will use this compound as a case study to delineate the necessary in silico, experimental, and validation steps required to elucidate its evolutionary conservation, functional significance, and role within a signaling pathway.
Part 1: In Silico Analysis and Assessment of Evolutionary Conservation
The initial steps in characterizing a novel peptide sequence involve computational tools to predict its potential function and evolutionary history. This in silico analysis helps in formulating hypotheses that can be tested experimentally.
Experimental Protocols: In Silico Analysis Workflow
-
Sequence Homology Search: The primary step is to perform a Basic Local Alignment Search Tool (BLAST) search against comprehensive protein databases like UniProt and NCBI's non-redundant (nr) database[1][2][3]. This helps determine if the sequence is part of a known protein or has homologs in other species. For our target sequence, this search yielded no direct matches, suggesting it may be part of a novel protein or a region of a known protein that is not yet annotated.
-
Proteomics Database Mining: Specialized proteomics databases such as PRIDE, Peptide Atlas, and PepQuery can be searched to determine if this specific phosphopeptide has been identified in any mass spectrometry-based proteomics experiments[4][5]. This can provide context, such as the cell types or conditions under which this phosphorylation event occurs.
-
Motif and Domain Analysis: The sequence should be analyzed for known kinase recognition motifs. The presence of an acidic residue (Aspartic Acid, D) at the -4 position relative to the phosphorylated tyrosine (pY) in our sequence (DAEpY) is suggestive of potential recognition by certain tyrosine kinases. Tools like Scansite or Motif-X can be used to scan the sequence against a library of known kinase motifs.
-
Evolutionary Conservation Analysis: If the protein containing the sequence were identified, its orthologs in different species would be aligned to assess the conservation of the this compound sequence. High conservation across diverse species would imply a functionally important role.
Data Presentation: Hypothetical Evolutionary Conservation
Assuming the sequence was found in a hypothetical human protein "Signalase-X," the following table illustrates how its conservation data across various species could be presented.
| Species | Ortholog Accession | Sequence Alignment | Conservation Status |
| Homo sapiens | NP_000000.1 | RRLIEDAEpY AARG | Identical |
| Mus musculus | NP_000000.2 | RRLIEDAEpY AARG | Identical |
| Danio rerio | NP_000000.3 | RRLIEDAEpY AARG | Identical |
| Drosophila melanogaster | NP_000000.4 | RRLIEDVEpY AARG | Conservative (D->E) |
| Caenorhabditis elegans | NP_000000.5 | RKLIEEAEpY AARG | Partially Conserved |
| Saccharomyces cerevisiae | NP_000000.6 | ---------- | Not Found |
Mandatory Visualization: In Silico Analysis Workflow
Part 2: Experimental Validation and Interaction Mapping
Following in silico analysis, experimental validation is crucial to confirm the phosphorylation event and to identify its interacting partners, which provides insight into its function.
Experimental Protocols: Phosphopeptide Characterization
-
Phosphopeptide Enrichment and Mass Spectrometry:
-
Objective: To confirm the in vivo phosphorylation of the target sequence.
-
Methodology:
-
Lyse cells from a relevant biological system and digest the proteome using an enzyme like trypsin.
-
Enrich the resulting peptide mixture for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
Analyze the enriched sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7].
-
Search the acquired MS/MS spectra against a protein database that includes the hypothetical "Signalase-X" sequence to identify the this compound peptide[8]. The fragmentation pattern in the MS/MS spectrum will confirm the sequence and the precise location of the phosphate group on the tyrosine.
-
-
-
Identification of the Upstream Kinase:
-
Objective: To identify the kinase responsible for phosphorylating the tyrosine residue.
-
Methodology:
-
Synthesize a biotinylated version of the non-phosphorylated peptide (RRLIEDAEYAARG).
-
Perform an in vitro kinase assay by incubating the peptide with a panel of purified, active tyrosine kinases.
-
Detect phosphorylation using methods like anti-phosphotyrosine antibodies or the incorporation of radiolabeled ATP (³²P-ATP).
-
Alternatively, use a pull-down approach where cell lysates are incubated with the biotinylated peptide, and the bound proteins (including the putative kinase) are identified by mass spectrometry.
-
-
-
Identification of Downstream Binding Partners:
-
Objective: To identify proteins that bind to the phosphorylated sequence.
-
Methodology:
-
Synthesize two biotinylated peptides: the phosphopeptide (this compound) and its non-phosphorylated counterpart as a control.
-
Immobilize these peptides on streptavidin-coated beads.
-
Incubate the beads with cell lysates.
-
After washing away non-specific binders, elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry. Proteins that bind specifically to the phosphopeptide are potential downstream effectors.
-
-
Data Presentation: Hypothetical Binding Affinity Data
The interaction between the phosphopeptide and a putative binding partner (e.g., an SH2 domain-containing protein) can be quantified using techniques like Surface Plasmon Resonance (SPR).
| Interacting Moiety 1 | Interacting Moiety 2 | Kon (1/Ms) | Koff (1/s) | KD (nM) |
| RRLIEDAEpY AARG | SH2 Domain of Protein-Z | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| RRLIEDAEYAARG | SH2 Domain of Protein-Z | No Binding | No Binding | N/A |
Mandatory Visualization: Workflow for Interaction Partner Identification
Part 3: Delineating the Signaling Pathway
The final phase of characterization involves placing the phosphopeptide and its interacting partners into a functional signaling pathway. This requires cellular assays and perturbation experiments.
Experimental Protocols: Pathway Elucidation
-
Site-Directed Mutagenesis: Mutate the tyrosine (Y) in the full-length "Signalase-X" protein to a non-phosphorylatable residue like phenylalanine (F). Compare the cellular phenotype of cells expressing the wild-type protein versus the Y-to-F mutant. This can reveal the functional consequence of phosphorylation at this site.
-
Kinase Inhibition or Knockdown: If an upstream kinase has been identified, use a specific small-molecule inhibitor or RNA interference (siRNA/shRNA) to reduce its activity or expression. A subsequent loss of phosphorylation on the this compound site (as measured by mass spectrometry or a phospho-specific antibody) would confirm the kinase-substrate relationship in a cellular context.
-
Cellular Reporter Assays: Develop a reporter assay to measure a downstream cellular event (e.g., gene transcription, cell proliferation). Assess how this event is affected by the expression of the wild-type versus the Y-to-F mutant of "Signalase-X," or by the knockdown of the identified binding partner.
Mandatory Visualization: Hypothetical Signaling Pathway
The characterization of a novel phosphopeptide sequence like this compound is a multi-disciplinary endeavor that bridges bioinformatics, analytical chemistry, and cell biology. While this specific sequence is not currently annotated in public databases, the workflow and methodologies outlined in this guide provide a robust framework for its, and any other novel phosphomotif's, investigation. By systematically moving from in silico prediction to experimental validation of phosphorylation, identification of binding partners, and elucidation of the broader signaling context, researchers can uncover new regulatory nodes. For drug development professionals, identifying such critical phosphomotifs and their interacting partners can reveal novel therapeutic targets for modulating aberrant signaling pathways in disease.
References
- 1. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 2. Protein BLAST: search protein databases using a protein query [blast.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bigomics.ch [bigomics.ch]
- 5. PepQuery [pepquery.org]
- 6. Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Universal database search tool for proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Recombinant RRLIEDAEpYAARG Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RRLIEDAEpYAARG peptide is a biologically active molecule recognized as a substrate for phosphatases, indicating its potential role in cellular signaling pathways involving phosphorylation and dephosphorylation events.[1] The ability to produce and purify a recombinant version of this peptide is crucial for a variety of research applications, including structural studies, functional assays, and the development of therapeutic agents. This document provides a detailed protocol for the expression and purification of recombinant this compound protein, presumably expressed with a polyhistidine tag (His-tag) in an Escherichia coli expression system. The protocol outlines a three-step chromatography process designed to achieve high purity: Immobilized Metal Affinity Chromatography (IMAC), followed by Ion-Exchange Chromatography (IEX), and concluding with Size-Exclusion Chromatography (SEC) as a final polishing step.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target protein is fundamental to developing a successful purification strategy. The following table summarizes the predicted properties of the this compound peptide.
| Property | Value | Significance for Purification |
| Amino Acid Sequence | Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Pro-Tyr-Ala-Ala-Arg-Gly | The primary structure dictates all other properties. |
| Molecular Weight | ~1677.9 Da | Guides the choice of size-exclusion chromatography resin and analytical methods like SDS-PAGE. |
| Isoelectric Point (pI) | ~4.98 | Crucial for developing the ion-exchange chromatography step. At a pH above the pI, the protein will have a net negative charge and bind to an anion exchanger. At a pH below the pI, it will be positively charged and bind to a cation exchanger.[4][5][6] |
Experimental Workflow
The overall workflow for the purification of recombinant this compound is depicted in the diagram below. This multi-step approach ensures the removal of a wide range of impurities, including host cell proteins, nucleic acids, and endotoxins, resulting in a highly pure and active final product.[2]
Detailed Experimental Protocols
This protocol assumes the expression of an N-terminally His-tagged this compound protein in E. coli.
Cell Lysis and Lysate Preparation
-
Resuspend Cell Pellet : Resuspend the harvested E. coli cell pellet in 5 mL of Lysis Buffer per gram of wet cell paste.
-
Lysis : Sonicate the cell suspension on ice. Use short bursts of 30 seconds followed by 30 seconds of rest to prevent overheating. Repeat for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.
-
Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Filtration : Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
Lysis Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
300 mM NaCl
-
10 mM Imidazole
-
1 mM Phenylmethylsulfonyl fluoride (PMSF)
-
1 µg/mL DNase I
Affinity Chromatography (IMAC)
This step captures the His-tagged protein from the clarified lysate.[7][8][9]
-
Column Equilibration : Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
-
Sample Loading : Load the filtered lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Washing : Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound protein with 5 CV of Elution Buffer. Collect fractions of 1 mL.
-
Analysis : Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
Wash Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
300 mM NaCl
-
20 mM Imidazole
Elution Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
300 mM NaCl
-
250 mM Imidazole
Ion-Exchange Chromatography (IEX)
This step separates the target protein from remaining impurities based on its net charge.[4][10][11] Given the predicted pI of ~4.98, an anion-exchange chromatography step at a pH of ~7.0 will be effective.
-
Buffer Exchange : Pool the fractions from the IMAC step containing the protein of interest and buffer exchange into IEX Binding Buffer using a desalting column or dialysis.
-
Column Equilibration : Equilibrate an anion-exchange column (e.g., Q-sepharose) with 5-10 CV of IEX Binding Buffer.
-
Sample Loading : Load the buffer-exchanged sample onto the column.
-
Washing : Wash the column with 5-10 CV of IEX Binding Buffer.
-
Elution : Elute the protein using a linear gradient of 0-100% IEX Elution Buffer over 20 CV. Collect fractions.
-
Analysis : Analyze fractions by SDS-PAGE to identify those containing the target protein.
IEX Binding Buffer Composition:
-
20 mM Tris-HCl, pH 7.0
-
25 mM NaCl
IEX Elution Buffer Composition:
-
20 mM Tris-HCl, pH 7.0
-
1 M NaCl
Size-Exclusion Chromatography (SEC)
This final polishing step separates the protein based on its size and can remove aggregates or smaller contaminants.[12][13]
-
Concentration : Pool the pure fractions from the IEX step and concentrate them to a volume of 1-2 mL using a centrifugal filter device.
-
Column Equilibration : Equilibrate a size-exclusion column (e.g., Superdex 75) with 2 CV of SEC Buffer.
-
Sample Loading : Load the concentrated protein sample onto the column.
-
Elution : Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate. Collect fractions.
-
Analysis : Analyze fractions by SDS-PAGE and measure protein concentration using a spectrophotometer at 280 nm or a colorimetric assay (e.g., Bradford).
SEC Buffer Composition:
-
20 mM HEPES, pH 7.5
-
150 mM NaCl
Quantitative Data Summary
The following table provides an example of the expected yield and purity at each stage of the purification process, starting from 1 liter of E. coli culture.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate | 500 | 15 | 3 |
| Affinity (IMAC) | 20 | 13.5 | 67.5 |
| Ion-Exchange (IEX) | 5 | 12 | 90 |
| Size-Exclusion (SEC) | 10 | 9.5 | >95 |
Signaling Pathway Context
The this compound peptide is a substrate for phosphatases, which are enzymes that remove phosphate groups from proteins. This dephosphorylation is a key regulatory mechanism in many cellular signaling pathways, often opposing the action of kinases, which add phosphate groups. The diagram below illustrates a generic signaling pathway where a phosphatase dephosphorylates a substrate, such as the this compound peptide.
Conclusion
The protocol described provides a robust and reproducible method for the purification of recombinant this compound protein. The combination of affinity, ion-exchange, and size-exclusion chromatography ensures a high degree of purity, making the protein suitable for a wide range of downstream applications in research and drug development. The successful purification of this peptide will enable further investigation into its biological function and its role in phosphatase-mediated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sinobiological.com [sinobiological.com]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. sinobiological.com [sinobiological.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. Affinity Chromatography for Recombinant Protein Purification - Navigo Proteins [navigo-proteins.com]
- 9. sinobiological.com [sinobiological.com]
- 10. chromtech.com [chromtech.com]
- 11. goldbio.com [goldbio.com]
- 12. goldbio.com [goldbio.com]
- 13. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
Application Notes: CRISPR/Cas9-Mediated Knockout of a Target Gene
Note on Target Gene: The gene name "RRLIEDAEpYAARG" does not correspond to a recognized gene in public databases like NCBI or Ensembl. It will be used throughout this document as a placeholder to illustrate the principles and protocols for knocking out a generic gene of interest. Researchers should replace this placeholder with their specific target gene.
Introduction
The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for precise and efficient modification of an organism's genome.[1] One of its most powerful applications is the generation of gene knockouts, which involves the targeted disruption of a specific gene to ablate its function.[2][3] This is typically achieved by introducing a frameshift mutation via the cell's natural DNA repair mechanisms. Creating knockout cell lines is an essential tool in genetic research, enabling scientists to study gene function, model diseases, and perform drug target validation.[1] This document provides a detailed protocol for the CRISPR/Cas9-mediated knockout of a target gene in mammalian cells.
Principle of the Method
The core of the CRISPR/Cas9 system consists of two components: the Cas9 nuclease and a single guide RNA (sgRNA).[1][4] The sgRNA is a synthetic RNA molecule containing a ~20 nucleotide sequence that is complementary to the target DNA locus.[4][5] This sequence "guides" the Cas9 enzyme to the correct location in the genome. For the widely used Streptococcus pyogenes Cas9 (SpCas9), the target site must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG'.[5][6]
Once at the target site, Cas9 functions as a molecular scissor, creating a double-strand break (DSB) in the DNA. The cell's primary repair mechanism for such breaks is the error-prone Non-Homologous End Joining (NHEJ) pathway.[1] This pathway often introduces small insertions or deletions (indels) at the cut site. If the indel is not a multiple of three, it causes a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, thereby achieving a gene knockout.[7][8]
Experimental Protocols
This protocol outlines the complete workflow, from designing the sgRNA to validating the final knockout cell line.
Part 1: sgRNA Design and Vector Construction
The success of a CRISPR experiment critically depends on the design of an effective sgRNA.[4]
1.1. Target Selection and sgRNA Design:
-
Obtain the full coding sequence (CDS) of your target gene (e.g., this compound) from a database like the NCBI Gene database.
-
Paste the sequence into a web-based sgRNA design tool such as Synthego's Design Tool, CRISPOR, or Benchling.[4][9] These tools predict on-target efficiency and potential off-target binding sites.
-
Design Criteria:
-
Target an Early Exon: Choose sgRNAs that target a constitutional exon early in the gene's coding sequence to maximize the chance of generating a loss-of-function mutation.[10]
-
High On-Target Score: Select 2-3 sgRNA candidates with the highest predicted on-target efficiency scores.
-
Low Off-Target Effects: The tool should predict minimal off-target sites, especially within the coding regions of other genes.[11]
-
GC Content: The GC content of the 20-nucleotide guide sequence should be between 40-80% for stability.[4]
-
1.2. Oligo Synthesis and Cloning into Expression Vector:
-
Once sgRNA sequences are selected, order complementary DNA oligonucleotides. These oligos should include overhangs compatible with the restriction enzyme used to linearize the expression vector (e.g., BbsI for the pX458 vector).[10]
-
Annealing:
-
Resuspend the forward and reverse oligos to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Mix 1 µL of each oligo with 8 µL of buffer.
-
Place in a thermocycler and run the following program: 95°C for 5 min, then ramp down to 25°C at a rate of -0.1°C/sec.
-
-
Ligation:
-
Digest and dephosphorylate a suitable all-in-one vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) that expresses both Cas9 and the sgRNA.[10]
-
Set up a ligation reaction with the linearized vector and the annealed oligo duplex using T4 DNA ligase.
-
Incubate at room temperature for 1 hour or at 16°C overnight.
-
-
Transformation:
-
Transform the ligation product into competent E. coli.
-
Plate on appropriate antibiotic selection plates (e.g., ampicillin).
-
Pick colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Part 2: Delivery of CRISPR/Cas9 Components into Cells
2.1. Cell Culture and Transfection:
-
Culture the target mammalian cell line (e.g., HEK293T, HeLa) in appropriate media and conditions until they reach 70-80% confluency in a 6-well plate.
-
On the day of transfection, replace the medium with fresh, antibiotic-free growth medium.
-
For each well, prepare the transfection mix according to the manufacturer's protocol for your chosen lipid-based reagent (e.g., Lipofectamine™ 3000). A typical protocol involves:
-
Dilute 2.5 µg of the validated sgRNA/Cas9 plasmid in 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of the lipid reagent in 125 µL of Opti-MEM™, incubate for 5 minutes.
-
Combine the diluted DNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate for 48-72 hours before proceeding to validation.
Part 3: Validation of Editing Efficiency in a Pooled Population
To save time and resources, first assess the editing efficiency in the bulk population of transfected cells.[7]
3.1. Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract genomic DNA (gDNA) using a commercial kit (e.g., DNeasy Blood & Tissue Kit).
3.2. PCR Amplification of Target Locus:
-
Design PCR primers that flank the sgRNA target site, amplifying a 400-800 bp region.[12][13] The sgRNA cut site should be off-center within the amplicon to produce easily resolvable bands after digestion.[14]
-
Perform PCR using a high-fidelity polymerase with ~100 ng of gDNA as a template.
3.3. T7 Endonuclease I (T7E1) Assay: The T7E1 assay detects mismatches in heteroduplex DNA formed between wild-type and edited DNA strands.[12][14]
-
Purify the PCR product from the previous step.
-
Heteroduplex Formation: In a PCR tube, mix ~200 ng of the purified PCR product with a compatible buffer. Run the following program in a thermocycler:
-
Denaturation: 95°C for 5 minutes.
-
Annealing: Ramp down from 95°C to 85°C at -2°C/sec, then from 85°C to 25°C at -0.1°C/sec.[15]
-
-
Digestion: Add 5-10 units of T7 Endonuclease I to the annealed product and incubate at 37°C for 15-20 minutes.[12][16]
-
Analysis: Run the digested products on a 2% agarose gel. The presence of cleaved bands in addition to the parental band indicates successful editing.
-
Quantify band intensities to estimate the percentage of indels using the formula: % Indels = 100 x (1 - (1 - (b+c)/(a+b+c))^1/2) where 'a' is the intensity of the parental band and 'b' and 'c' are the intensities of the cleavage products.
Part 4: Isolation and Verification of Clonal Knockout Lines
4.1. Single-Cell Isolation:
-
If using a vector with a fluorescent marker (like GFP), use Fluorescence-Activated Cell Sorting (FACS) to deposit single, GFP-positive cells into individual wells of a 96-well plate.[17]
-
Alternatively, use limiting dilution to seed cells at a calculated density of 0.5-1 cell per well.
-
Allow single cells to grow into distinct colonies over 2-4 weeks.
4.2. Clonal Expansion and Genotyping:
-
Expand promising colonies into larger culture vessels.
-
Create two sets of cell lysates for each clone: one for gDNA extraction and one for protein analysis.
-
Extract gDNA, perform PCR of the target locus as in step 3.2, and send the purified PCR products for Sanger sequencing.
-
Analyze sequencing data using a tool like TIDE (Tracking of Indels by Decomposition) or by manual alignment to the wild-type sequence to confirm the presence of frameshift-inducing indels.[7] A true knockout clone must have frameshift indels on all alleles.
4.3. Confirmation of Protein Loss via Western Blot: This is the definitive step to confirm a functional knockout.
-
Perform protein quantification on the cell lysates.
-
Separate 20-30 µg of protein per clone on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a validated primary antibody specific to the target protein (this compound).
-
Probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
A confirmed knockout clone will show a complete absence of the target protein band compared to the wild-type control.
Data Presentation
Quantitative data should be organized for clarity and comparison. The following tables represent example data for the hypothetical this compound gene knockout experiment.
Table 1: sgRNA Design for Hypothetical this compound Gene
| sgRNA ID | Target Exon | 20-nt Guide Sequence (5'-3') | On-Target Score¹ | Off-Target Score² |
|---|---|---|---|---|
| RRL-sg-1 | 2 | GCTGAGGATCCGATTAGCCT | 91 | 98 |
| RRL-sg-2 | 2 | AGGATCCGATTAGCCTAGGT | 85 | 95 |
| RRL-sg-3 | 3 | TCGGACTAGCTAGCATGCTA | 78 | 99 |
¹On-target scores predict cutting efficiency (scale 0-100). ²Off-target scores predict specificity (scale 0-100).
Table 2: T7E1 Assay Quantification of Editing Efficiency
| Sample | Parental Band (Intensity) | Cleaved Bands (Intensity) | Indel Frequency (%) |
|---|---|---|---|
| Wild-Type Control | 50,000 | 0 | 0.0% |
| RRL-sg-1 Pool | 28,500 | 20,100 | 23.5% |
| RRL-sg-2 Pool | 35,000 | 11,500 | 14.8% |
| Non-Targeting Control | 49,500 | 0 | 0.0% |
Table 3: Western Blot Densitometry for Clonal Lines
| Clone ID | Target Protein Level¹ | % Knockout | Genotype |
|---|---|---|---|
| Wild-Type | 1.00 | 0% | +/+ |
| Clone #A5 | 0.52 | 48% | +/- (+1 bp / WT) |
| Clone #B2 | < 0.01 | >99% | -/- (-4 bp / -11 bp) |
| Clone #C11 | < 0.01 | >99% | -/- (-1 bp / -1 bp) |
¹Relative to wild-type, normalized to loading control (GAPDH).
Visualizations
Experimental Workflow Diagram
Caption: CRISPR/Cas9 gene knockout experimental workflow.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for the this compound gene.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Webinar: How to use CRISPR-Cas9 for knockout, knock-in, and gene activation [horizondiscovery.com]
- 4. synthego.com [synthego.com]
- 5. genscript.com [genscript.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Generation and Characterization of a CRISPR/Cas9-Mediated SNAP29 Knockout in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. blog.addgene.org [blog.addgene.org]
- 12. pnabio.com [pnabio.com]
- 13. genemedi.net [genemedi.net]
- 14. diagenode.com [diagenode.com]
- 15. neb.com [neb.com]
- 16. T7E1 assay [bio-protocol.org]
- 17. genemedi.net [genemedi.net]
Development of a Phospho-Specific ELISA for the RRLIEDAEpYAARG Peptide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the development and execution of an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of the phosphorylated peptide, RRLIEDAEpYAARG. This peptide is a known substrate for the protein tyrosine phosphatase SHP-1, a critical negative regulator in hematopoietic cell signaling. The assay is designed to be a robust and sensitive tool for researchers studying SHP-1 activity and its role in various signaling pathways, such as the Paired immunoglobulin-like receptor B (PIR-B) signaling cascade.
The presence of a phosphotyrosine (pY) residue in the peptide sequence necessitates a phospho-specific ELISA approach to ensure the selective detection of the phosphorylated form. This application note will cover the principles of the assay, detailed experimental procedures, data analysis, and a representative signaling pathway where this peptide plays a role.
Principle of the Assay
The developed assay is a direct competitive ELISA. The this compound peptide is coated onto the wells of a microplate. The sample containing the peptide is pre-incubated with a specific anti-phosphotyrosine antibody. This mixture is then added to the coated wells. The free antibody will bind to the peptide on the plate, while the antibody bound to the peptide in the sample will be washed away. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a substrate for the enzyme results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of the phosphorylated peptide in the sample.
Data Presentation
The following table represents typical data obtained from a phospho-specific ELISA for a SHP-1 substrate peptide. The data demonstrates the expected inverse relationship between the concentration of the free peptide in solution and the optical density (OD) reading.
| Peptide Concentration (ng/mL) | OD at 450 nm (Mean) | Standard Deviation | % Inhibition |
| 0 (Blank) | 1.852 | 0.098 | 0% |
| 0.1 | 1.688 | 0.085 | 8.86% |
| 1 | 1.254 | 0.063 | 32.29% |
| 10 | 0.731 | 0.041 | 60.53% |
| 100 | 0.315 | 0.022 | 82.99% |
| 1000 | 0.128 | 0.011 | 93.09% |
Note: This data is representative and may vary depending on the specific antibody, reagents, and instrumentation used.
Experimental Protocols
Materials and Reagents
-
This compound peptide (phosphorylated and non-phosphorylated forms for controls)
-
High-binding 96-well microplates
-
Anti-phosphotyrosine (pY) monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antibody Dilution Buffer (e.g., 0.5% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Protocol
-
Plate Coating:
-
Dilute the this compound peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your standards (phosphorylated peptide) and samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard and sample with 50 µL of the diluted anti-phosphotyrosine antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound phospho-specific ELISA.
PIR-B Signaling Pathway Diagram
The peptide this compound is a substrate for the protein tyrosine phosphatase SHP-1. SHP-1 is a key negative regulator in several signaling pathways, including the Paired immunoglobulin-like receptor B (PIR-B) pathway in macrophages and B cells.[1][2] Upon ligand binding to PIR-B, immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain become phosphorylated.[2] This recruits SHP-1, which then dephosphorylates downstream signaling molecules, thereby inhibiting cellular activation.
Caption: The PIR-B inhibitory signaling pathway involving SHP-1.
References
Application Notes and Protocols for In Vitro Functional Assays of RRLIEDAEpYAARG Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic phosphopeptide, RRLIEDAEpYAARG, containing a phosphorylated tyrosine (pY) residue, is designed to mimic a specific phosphotyrosine motif involved in cellular signal transduction. Such motifs are critical for the recruitment and activation of signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[1][2][3][4][5][6][7] The interaction of these domains with their cognate phosphopeptides initiates a cascade of downstream signaling events that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[5][8]
These application notes provide a comprehensive overview of in vitro functional assays to characterize the biological activity of the this compound peptide. The protocols detailed herein are designed to enable researchers to identify its protein binding partners, elucidate the signaling pathways it modulates, and quantify its functional effects on cellular processes.
I. Characterization of this compound Binding to SH2/PTB Domain-Containing Proteins
The initial step in characterizing the function of this compound is to identify and quantify its interaction with proteins containing SH2 or PTB domains. Several in vitro methods can be employed for this purpose.
A. In Vitro Pull-Down Assay
This assay is used to identify proteins from a cell lysate that bind to the this compound peptide.
Experimental Protocol:
-
Peptide Immobilization: Synthesize a biotinylated version of the this compound peptide. Immobilize the biotinylated peptide onto streptavidin-coated agarose or magnetic beads by incubating for 1-2 hours at 4°C with gentle rotation.
-
Control Peptides: As controls, use a non-phosphorylated version of the peptide (RRLIEDAEYAARG) and a scrambled phosphopeptide to ensure binding specificity.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., a cell line known to express a target of interest or a cell line used for screening) using a non-denaturing lysis buffer containing phosphatase and protease inhibitors.
-
Binding Reaction: Incubate the immobilized peptide with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the binding partners by Western blotting using antibodies against candidate SH2 or PTB domain-containing proteins, or by mass spectrometry for a broader, unbiased identification.[9]
B. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash immunoassay that can be used to quantify the interaction between the this compound peptide and a specific SH2/PTB domain-containing protein in a high-throughput format.[10]
Experimental Protocol:
-
Reagents:
-
Biotinylated this compound peptide.
-
Glutathione S-transferase (GST)-tagged recombinant SH2 or PTB domain of a protein of interest.
-
Streptavidin-coated Donor beads.
-
Anti-GST antibody-conjugated Acceptor beads.
-
-
Reaction Setup: In a 384-well microplate, combine the biotinylated peptide, GST-tagged SH2/PTB domain, Streptavidin-Donor beads, and anti-GST-Acceptor beads in an appropriate assay buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for binding.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader. A signal is generated when the Donor and Acceptor beads are brought into close proximity through the binding of the peptide to the SH2/PTB domain.
-
Data Analysis: The strength of the interaction is proportional to the intensity of the luminescent signal.
Data Presentation: Quantitative Binding Affinity
The data obtained from assays like AlphaScreen can be used to determine the binding affinity (Kd) of this compound for various SH2/PTB domains.
| SH2/PTB Domain | Binding Affinity (Kd) |
| SH2 Domain of Protein X | 50 nM |
| PTB Domain of Protein Y | 200 nM |
| SH2 Domain of Protein Z | No significant binding |
II. Elucidation of Downstream Signaling Pathways
Once a binding partner for this compound is identified, the next step is to investigate the downstream signaling pathways that are activated.
A. Reporter Gene Assay
This assay measures the activation of specific transcription factors that are downstream of common signaling pathways initiated by phosphotyrosine signaling, such as the NF-κB or MAPK/ERK pathways.
Experimental Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing binding sites for the transcription factor of interest (e.g., NF-κB response element). Also, transfect a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
-
Peptide Treatment: Treat the transfected cells with varying concentrations of this compound. A non-phosphorylated peptide should be used as a negative control.
-
Cell Lysis: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.
-
Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase) in the cell lysates using a luminometer.
-
Data Analysis: Normalize the reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number. An increase in reporter activity indicates activation of the targeted signaling pathway.
Signaling Pathway Diagram
Caption: SH2 domain-mediated signaling pathway.
III. Assessment of Cellular Functions
The ultimate goal is to understand the functional consequences of this compound activity on cellular behavior.
A. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of this compound and control peptides for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.
B. Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and control peptides as described for the MTT assay.
-
Caspase-Glo 3/7 Reagent: Add a luminogenic caspase-3/7 substrate to each well. If caspases-3/7 are active, the substrate is cleaved, and a luminescent signal is produced.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Data Presentation: Cellular Activity Summary
| Assay | This compound (EC50/IC50) | Non-phosphorylated Control |
| Cell Proliferation (MTT) | 10 µM (EC50) | No significant effect |
| Apoptosis (Caspase-3/7) | 50 µM (IC50) | No significant effect |
| NF-κB Reporter Assay | 5 µM (EC50) | No significant effect |
Experimental Workflow Diagram
Caption: Workflow for functional characterization.
IV. Kinase and Phosphatase Activity Profiling
To understand the regulation of this compound's phosphorylation state, it is important to investigate the kinases that may phosphorylate the parent peptide and the phosphatases that may dephosphorylate it.
A. In Vitro Kinase Assay
This assay identifies kinases that can phosphorylate the non-phosphorylated version of the peptide.
Experimental Protocol:
-
Reaction Setup: In a reaction buffer, combine the non-phosphorylated RRLIEDAEYAARG peptide, a candidate kinase, and ATP (radiolabeled [γ-³²P]ATP or "cold" ATP).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a set period.
-
Detection of Phosphorylation:
-
Radiolabeled ATP: Separate the peptide from the reaction mixture (e.g., using a phosphocellulose paper binding assay) and quantify the incorporated radioactivity using a scintillation counter.
-
"Cold" ATP: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of a phosphate group.
-
-
Data Analysis: An increase in phosphorylation compared to a no-kinase control indicates that the peptide is a substrate for the tested kinase.
B. In Vitro Phosphatase Assay
This assay identifies phosphatases that can dephosphorylate this compound.[11]
Experimental Protocol:
-
Reaction Setup: In a reaction buffer, combine the this compound phosphopeptide with a candidate phosphatase.
-
Incubation: Incubate the reaction at the optimal temperature for the phosphatase (usually 37°C).
-
Detection of Dephosphorylation:
-
Malachite Green Assay: This colorimetric assay detects the release of free phosphate.
-
Mass Spectrometry: Analyze the reaction mixture to detect the mass shift corresponding to the removal of the phosphate group.
-
-
Data Analysis: A decrease in the amount of phosphopeptide or an increase in free phosphate compared to a no-phosphatase control indicates that the phosphopeptide is a substrate for the tested phosphatase.
Data Presentation: Kinase and Phosphatase Specificity
| Enzyme | Activity on RRLIEDAEYAARG/RRLIEDAEpYAARG |
| Kinase A | High phosphorylation activity |
| Kinase B | Low phosphorylation activity |
| Phosphatase X | High dephosphorylation activity |
| Phosphatase Y | No significant dephosphorylation |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the in vitro functional characterization of the this compound phosphopeptide. By systematically applying these assays, researchers can identify its binding partners, elucidate the signaling pathways it modulates, and determine its effects on cellular functions. This information is crucial for understanding the biological role of this peptide and for its potential development as a therapeutic agent or research tool.
References
- 1. Phosphotyrosine-binding domain - Wikipedia [en.wikipedia.org]
- 2. The function of PTB domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SH2/SH3 signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH2 domain - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. PTB domain binding to signaling proteins through a sequence motif containing phosphotyrosine - ProQuest [proquest.com]
- 7. PTB Protein Domain | Cell Signaling Technology [cellsignal.com]
- 8. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Screening Method for Phosphopeptide Motif Binding Proteins Using Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-free approach to accelerate the study of protein–protein interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Visualizing RRLIEDAEpYAARG Localization in Cells
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the visualization of the hypothetical peptide RRLIEDAEpYAARG within cellular structures. The described techniques are fundamental in understanding the peptide's mechanism of action, its potential as a therapeutic agent, and its interactions with cellular components.
Introduction
Determining the subcellular localization of a peptide is crucial for elucidating its biological function and mechanism of action. The spatial distribution of a peptide like this compound within a cell can provide insights into its targets, trafficking pathways, and potential for therapeutic intervention. This document outlines two primary methodologies for visualizing this compound localization: Direct Fluorescent Labeling for live-cell imaging and Immunofluorescence (IF) for fixed cells. Additionally, an advanced technique, the Proximity Ligation Assay (PLA), is introduced for visualizing peptide-protein interactions.
Method 1: Direct Fluorescent Labeling of this compound for Live-Cell Imaging
This method involves the direct conjugation of a fluorescent dye to the this compound peptide. This allows for the visualization of the peptide's dynamics in living cells in real-time.
Workflow for Direct Fluorescent Labeling
Troubleshooting & Optimization
Technical Support Center: Recombinant RRLIEDAEpYAARG Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield during the recombinant expression of the RRLIEDAEpYAARG peptide. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no yield of my recombinant this compound peptide. What are the common causes?
Low yield of small recombinant peptides like this compound is a frequent issue stemming from several factors. The primary culprits often include degradation of the peptide by host cell proteases, toxicity of the expressed peptide to the host, formation of insoluble inclusion bodies, inefficient translation due to codon bias, or suboptimal culture and induction conditions.[1][2] A systematic troubleshooting approach is necessary to identify and resolve the specific bottleneck in your experiment.
Q2: My peptide seems to be toxic to the E. coli host cells, leading to poor growth after induction. How can I mitigate this?
Peptide toxicity can severely limit biomass and, consequently, protein yield.[2] Strategies to overcome this include:
-
Tightly Regulated Promoters: Use expression systems with very low basal expression, such as the pBAD system, to prevent leaky expression of the toxic peptide before induction.[3]
-
Lower Inducer Concentration: Reducing the concentration of the inducer (e.g., IPTG) can slow down the rate of protein synthesis, lessening the metabolic burden and toxic shock to the cells.[4][5]
-
Fusion to a Neutral Partner: Fusing the peptide to a larger, inert protein can sometimes mask its toxic domains. Expressing the fusion protein as an inclusion body is a particularly effective strategy to sequester the toxic peptide away from the cellular machinery.[6][7]
-
Change of Host Strain: Some host strains, like BL21(DE3)pLysS or pLysE, produce T7 lysozyme, which inhibits T7 RNA polymerase, leading to tighter control over expression.[3]
Q3: How does codon usage affect the expression of a synthetic peptide like this compound?
Codon usage bias is a critical factor in recombinant protein expression.[8] If the gene sequence for your peptide contains codons that are rarely used by E. coli, the host's tRNA pool for those codons may be limited.[5] This can lead to translational stalling, premature termination of translation, and a significant reduction in protein yield.[8][9] It is highly recommended to perform codon optimization, where the DNA sequence is redesigned to use codons preferred by the E. coli host without altering the final amino acid sequence.[10][11][12]
Q4: My peptide is expressed, but it's insoluble and forms inclusion bodies. What should I do?
Inclusion body formation is common when proteins are overexpressed in E. coli.[13][14] While this can complicate purification, it can also be advantageous for small peptides by protecting them from proteases.[6] You have two main strategies:
-
Optimize for Soluble Expression: Lower the induction temperature (e.g., 16-25°C), reduce the inducer concentration, or use a less rich growth medium.[3][4][15] Co-expression with molecular chaperones or fusion with solubility-enhancing tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can also promote proper folding.[9][16]
-
Embrace Inclusion Bodies: Purify the inclusion bodies, which are often highly enriched in your target peptide. This is followed by solubilization using strong denaturants (e.g., 8M Urea or 6M Guanidine-HCl) and subsequent refolding into a biologically active state.
Q5: How can using a fusion tag help increase the yield of my this compound peptide?
Fusion tags are peptides or proteins genetically fused to the target protein.[17] For small peptides, they are particularly beneficial because they can:
-
Increase Stability: Protect the small peptide from degradation by host proteases.[7][18]
-
Enhance Expression: Provide stabilizing elements at the mRNA and protein level.[17]
-
Improve Solubility: Large soluble tags like MBP or GST can significantly improve the solubility of the fusion construct.[16][18]
-
Facilitate Purification: Affinity tags (e.g., polyhistidine-tag) allow for straightforward purification via affinity chromatography.[9]
-
Promote Inclusion Body Formation: Certain tags, like Ketosteroid Isomerase (KSI), are known to drive the fusion protein into inclusion bodies, which can be a deliberate strategy to increase yield and purity.[7]
Troubleshooting Guides
Guide 1: Systematic Optimization of Expression Conditions
The goal of optimizing expression is to balance high cell density with the maximal production of soluble, correctly folded protein per cell.[19] Use a systematic approach, varying one parameter at a time, to identify the optimal conditions for your peptide. A small-scale trial expression is recommended.
Table 1: Parameters for Optimizing this compound Expression
| Parameter | Low Setting | Medium Setting | High Setting | Key Considerations |
| Host Strain | BL21(DE3) | BL21(DE3)pLysS | Rosetta(DE3) | Rosetta strains contain a plasmid for rare tRNAs to overcome codon bias.[5] pLysS/E strains reduce basal expression.[3] |
| Induction Temp. | 18°C (overnight) | 25°C (5-6 hours) | 37°C (2-4 hours) | Lower temperatures slow protein synthesis, which can enhance proper folding and solubility.[4][10] |
| IPTG Conc. | 0.1 mM | 0.4 mM | 1.0 mM | Lower IPTG levels can reduce metabolic stress and improve solubility.[5][20] |
| OD₆₀₀ at Induction | 0.4 - 0.6 | 0.6 - 0.8 | 0.8 - 1.0 | Inducing at mid-log phase is standard, but altering the timing can impact yield.[10][20] |
| Growth Medium | M9 Minimal Medium | LB Broth | Terrific Broth | Richer media support higher cell densities but can sometimes increase inclusion body formation.[3][5] |
Guide 2: Troubleshooting Workflow for Low Peptide Yield
This workflow provides a logical sequence of steps to diagnose and solve low expression yield.
Caption: A decision tree for troubleshooting low recombinant peptide yield.
Experimental Protocols
Protocol 1: Small-Scale Expression Trial
-
Transform your expression plasmid into the desired E. coli host strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Remove a 1 mL "uninduced" sample and centrifuge at 12,000 x g for 1 minute. Store the cell pellet at -20°C.
-
Induce the remaining culture by adding IPTG to a final concentration of 0.4 mM.
-
Incubate the culture for 4 hours at 30°C with shaking (or use other optimized conditions).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the "induced" cell pellet at -20°C for analysis.
Protocol 2: Analysis by SDS-PAGE
-
Resuspend the "uninduced" and "induced" cell pellets from Protocol 1 in 100 µL of 1X SDS-PAGE sample buffer per 1.0 OD₆₀₀ unit of cells.
-
Boil the samples for 5-10 minutes.
-
Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble debris.
-
Load 10-15 µL of the supernatant onto an appropriate percentage Tris-Glycine or Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot to visualize the expressed peptide. A clear band of the expected molecular weight in the induced lane, absent or faint in the uninduced lane, confirms expression.
Diagram: Fusion Protein Strategy for Peptide Expression
This diagram illustrates how a fusion partner can aid in the expression and purification of a small peptide like this compound.
Caption: Workflow for expressing a peptide using a cleavable fusion tag.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-level expression of antimicrobial peptide mediated by a fusion partner reinforcing formation of inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. biomatik.com [biomatik.com]
- 11. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 12. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gencefebio.com [gencefebio.com]
- 14. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 15. genextgenomics.com [genextgenomics.com]
- 16. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 17. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 20. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
Technical Support Center: Optimizing Western Blot for RRLIEDAEpYAARG Detection
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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Western blot detection of the phosphorylated peptide RRLIEDAEpYAARG. The "pY" in the sequence indicates a phosphorylated tyrosine, a critical detail for successful detection.
Frequently Asked Questions (FAQs)
Q1: What is the first step in setting up a Western blot for a phosphorylated target like this compound?
A1: The foundational step is to understand the context of the phosphorylation event. Many proteins are only phosphorylated under specific conditions, such as in response to a particular stimulus or at a certain point in a signaling cascade.[1] It is crucial to review existing literature to determine the optimal conditions for inducing and detecting the phosphorylation of your protein of interest. Performing a time-course experiment after stimulation can help identify the peak of phosphorylation.[1]
Q2: How do I prevent the dephosphorylation of my target protein during sample preparation?
A2: Endogenous phosphatases are released upon cell lysis and can rapidly remove phosphate groups from your target protein.[2] To counteract this, it is essential to:
-
Work quickly and keep everything cold: Keep your samples on ice and use pre-chilled buffers and equipment to slow down enzymatic activity.[3][4]
-
Use phosphatase inhibitors: Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer.[2][5] These cocktails typically contain inhibitors for both serine/threonine and tyrosine phosphatases.[2]
-
Add protease inhibitors: Concurrently, use protease inhibitors to prevent protein degradation.[5]
-
Denature samples promptly: After quantifying protein concentration, immediately add SDS-PAGE loading buffer, which helps to inactivate phosphatases, and heat the sample.[6]
Q3: Which blocking buffer is best for detecting phosphorylated proteins?
A3: The choice of blocking buffer is critical. While non-fat dry milk is a common blocking agent, it should be avoided when detecting phosphoproteins. Milk contains high levels of the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background noise.[4] The recommended blocking agents are:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 3-5% in Tris-Buffered Saline with Tween-20 (TBST).[7]
-
Protein-free blocking buffers: Commercially available synthetic blockers are also an excellent alternative to minimize background.[6][8][9]
Q4: Can I use Phosphate-Buffered Saline (PBS) for my wash buffers?
A4: It is strongly recommended to use Tris-Buffered Saline (TBS) based buffers (e.g., TBST) instead of Phosphate-Buffered Saline (PBS).[1][8] The phosphate ions in PBS can compete with the phospho-epitope on your target protein for binding to the primary antibody, potentially reducing the signal.[1][8] If PBS must be used for any step, ensure the membrane is thoroughly washed with TBST before antibody incubation.
Q5: My signal is very weak or absent. How can I improve it?
A5: Weak or no signal is a common issue, especially for low-abundance phosphoproteins.[10] Consider the following strategies:
-
Increase protein load: Load a higher amount of total protein onto the gel.[1]
-
Enrich your sample: Use immunoprecipitation (IP) to concentrate the target protein before running the Western blot.[1][4]
-
Use a highly sensitive substrate: Enhanced chemiluminescent (ECL) substrates can significantly amplify the signal from low-abundance proteins.[1]
-
Optimize antibody concentrations: Perform a titration to find the optimal dilution for your primary and secondary antibodies.
-
Confirm phosphorylation induction: Ensure your stimulation protocol is working. Include positive and negative controls to verify the phosphorylation state.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Blocking with non-fat dry milk.[4] 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Switch to 3-5% BSA or a protein-free blocking buffer in TBST.[8] 2. Titrate antibodies to determine the optimal (lower) concentration.[7] 3. Increase the number and duration of wash steps with TBST. |
| No Signal | 1. Target protein is not phosphorylated or is present at very low levels.[4] 2. Dephosphorylation occurred during sample prep. 3. Antibody is not specific to the phosphorylated target. 4. Inappropriate buffer used (e.g., PBS).[8] | 1. Optimize stimulation conditions (time course, stimulus concentration).[1][4] Enrich the sample via immunoprecipitation.[1] 2. Always use freshly prepared lysis buffer with phosphatase and protease inhibitors.[5] 3. Verify antibody specificity with a positive control (e.g., lysate from stimulated cells) and a negative control (e.g., lysate treated with phosphatase).[1][8] 4. Use TBST for all wash and antibody incubation steps. |
| Non-Specific Bands | 1. Antibody cross-reactivity. 2. Protein degradation. 3. High antibody concentration. | 1. Use a highly specific monoclonal antibody if available. Ensure the antibody has been validated for Western blot applications.[8] 2. Ensure adequate protease inhibitors were used during sample preparation.[5] 3. Reduce the concentration of the primary and/or secondary antibody.[7] |
| White (Negative) Bands on Film | 1. Excessive secondary antibody or substrate concentration (Horseradish Peroxidase burnout). | 1. Further dilute the secondary antibody. 2. Use less ECL substrate or reduce the exposure time. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare lysis buffer (e.g., RIPA buffer) and immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) to their recommended final concentrations.[2][5]
-
Cell Harvest: After appropriate cell stimulation, wash cells with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer to the cell plate/pellet. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Add 4X SDS-PAGE sample loading buffer to the lysate, boil at 95-100°C for 5-10 minutes to denature proteins and inactivate enzymes. Store at -80°C or use immediately.[6]
Protocol 2: Western Blotting for this compound
-
Gel Electrophoresis: Load 20-40 µg of protein lysate per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its robustness, especially if stripping and reprobing is required.[1]
-
Blocking: Wash the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody against this compound in 3-5% BSA in TBST. Incubate the membrane overnight at 4°C with gentle agitation.[6][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 3-5% BSA in TBST for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Quantitative Data Summary
The following tables provide typical starting concentrations and ranges for key reagents. Optimization is crucial, and these values should be adjusted based on experimental results.
Table 1: Phosphatase Inhibitor Working Concentrations
| Inhibitor | Target | Typical Working Concentration |
| Sodium Fluoride | Ser/Thr Phosphatases | 1 - 20 mM[5] |
| Sodium Orthovanadate | Tyr Phosphatases | 1 mM |
| β-Glycerophosphate | Ser/Thr Phosphatases | 1 - 100 mM |
| Sodium Pyrophosphate | Ser/Thr Phosphatases | 1 - 100 mM[5] |
Table 2: Antibody Dilution Ranges
| Antibody | Diluent | Typical Dilution Range | Incubation |
| Primary Antibody | 3-5% BSA in TBST | 1:500 - 1:2000 | Overnight at 4°C[6] |
| Secondary Antibody (HRP) | 3-5% BSA in TBST | 1:5000 - 1:20000 | 1 hour at Room Temp[7] |
Visualizations
Caption: Workflow for Phospho-Protein Western Blotting.
Caption: Troubleshooting Logic for Common Western Blot Issues.
Caption: Generic Tyrosine Kinase Signaling Pathway.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. Western Blot Experiment - How to Optimize Phosphorylated Protein WB Detection?-Clinx勤翔 [clinxsci.com]
- 11. researchgate.net [researchgate.net]
- 12. PhosphoTyrosine Western Blotting [protocols.io]
Non-specific binding of RRLIEDAEpYAARG antibody in immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the RRLIEDAEpYAARG antibody in immunohistochemistry (IHC). Non-specific binding can be a significant issue, leading to high background and unclear results. This guide offers structured advice to help you optimize your staining protocol and achieve specific, high-quality results.
Troubleshooting Guide: Non-Specific Binding
This guide is designed to help you identify and resolve common issues related to non-specific binding of the this compound antibody during your IHC experiments.
Question: I am observing high background staining across my entire tissue section. What are the likely causes and how can I fix this?
Answer: High background staining is a common issue in IHC and can originate from several factors. Here’s a step-by-step guide to troubleshoot this problem.
1. Inadequate Blocking: Non-specific binding can occur if blocking steps are insufficient.[1][2][3][4]
-
Solution: Optimize your blocking protocol. The choice of blocking agent and the incubation time are critical.[3][5]
2. Issues with Primary or Secondary Antibodies: The concentration of your antibodies can significantly impact background staining.
-
Solution:
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding.[3][6] Perform a titration experiment to determine the optimal antibody concentration.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.[3] Using a pre-adsorbed secondary antibody can help mitigate this issue.[3] A control experiment with the secondary antibody alone can help identify this problem.[3]
-
3. Endogenous Enzyme Activity: If you are using a chromogenic detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[1][3]
-
Solution:
4. Problems with Antigen Retrieval: The antigen retrieval step, while necessary to unmask epitopes, can sometimes contribute to background if not optimized.[7][8]
-
Solution: Ensure your antigen retrieval method (heat-induced or enzymatic) is appropriate for your antibody and tissue.[9] Over-digestion with enzymes or excessive heat can damage tissue morphology and expose non-specific binding sites.
Experimental Workflow for Troubleshooting High Background
Caption: A flowchart for troubleshooting high background staining in IHC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the this compound antibody?
A1: The optimal dilution for any antibody should be determined empirically by the end-user. We recommend performing a titration series to find the concentration that provides the best signal-to-noise ratio. A good starting point for many antibodies is a 1:100 dilution, followed by serial dilutions (e.g., 1:200, 1:500, 1:1000).
Q2: Which blocking buffer is best for reducing non-specific binding?
A2: The choice of blocking buffer can depend on the tissue type and the species of the primary and secondary antibodies.[2]
-
Normal Serum: Using normal serum from the same species as the secondary antibody is a highly effective method.[2][5]
-
Protein-based blockers: Bovine Serum Albumin (BSA) or non-fat dry milk are also commonly used.[2]
-
Commercial Buffers: Several pre-formulated commercial blocking buffers are available and may offer enhanced performance.[2][10][11]
Q3: Should I use Heat-Induced (HIER) or Proteolytic-Induced (PIER) Epitope Retrieval?
A3: The choice between HIER and PIER depends on the specific epitope and the fixation method.
-
HIER: This is the most common method and involves heating the tissue sections in a buffer (e.g., citrate or EDTA).[8][9] It is generally effective for a wide range of antigens.
-
PIER: This method uses enzymes like proteinase K or trypsin to unmask the epitope.[7] It can be harsher on the tissue and may not be suitable for all antigens.
We recommend starting with HIER. If staining is still weak, PIER could be tested, but optimization is crucial to avoid tissue damage.
Q4: How can I be sure that the staining I see is specific to the this compound peptide?
A4: Proper controls are essential for validating the specificity of your staining.
-
Negative Control: Omit the primary antibody and only apply the secondary antibody and detection reagents. This will reveal any non-specific binding of the secondary antibody.[3]
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody. This helps to identify background staining caused by non-specific interactions of the antibody itself.
-
Positive Control: Use a tissue or cell line known to express the target protein to confirm that your protocol is working correctly.
-
Peptide Blocking: Pre-incubate your primary antibody with an excess of the this compound peptide. This should block the antibody's binding site, and you should see a significant reduction or elimination of staining in your tissue. This is a strong indicator of specificity.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol provides a method for testing different blocking agents to reduce non-specific background staining.
Materials:
-
Tissue sections on slides
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffers to be tested (e.g., 5% Normal Goat Serum in PBS, 3% BSA in PBS, Commercial Blocking Buffer)
-
This compound Primary Antibody
-
Secondary Antibody
-
Detection System (e.g., HRP-polymer and DAB substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Deparaffinize and rehydrate your tissue sections.
-
Perform antigen retrieval as per your standard protocol.
-
Wash slides 2 x 5 minutes in wash buffer.
-
Divide your slides into groups for each blocking buffer to be tested.
-
Apply the respective blocking buffer to each group of slides and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer (do not wash).
-
Apply the this compound primary antibody at its working dilution to all slides. Incubate as per your standard protocol.
-
Wash slides 3 x 5 minutes in wash buffer.
-
Apply the secondary antibody and proceed with the detection protocol.
-
Counterstain, dehydrate, and mount.
-
Compare the signal-to-noise ratio between the different blocking conditions under a microscope.
Protocol 2: Primary Antibody Titration
This protocol helps determine the optimal concentration of the this compound antibody.
Materials:
-
Tissue sections on slides (including a positive control)
-
Antibody Diluent (e.g., PBS with 1% BSA)
-
This compound Primary Antibody
-
Your optimized IHC protocol (blocking, secondary antibody, detection)
Procedure:
-
Prepare a series of dilutions of the this compound primary antibody in the antibody diluent. A suggested range is 1:50, 1:100, 1:200, 1:500, 1:1000.
-
Process your slides through deparaffinization, rehydration, and antigen retrieval.
-
Apply your optimized blocking buffer and incubate.
-
Apply each antibody dilution to a separate slide. Also include a negative control slide where only the antibody diluent is added.
-
Incubate for the standard time and temperature.
-
Wash and proceed with your standard secondary antibody and detection steps.
-
Evaluate the staining intensity and background at each dilution to identify the concentration that provides a strong specific signal with minimal background.
Data Presentation
Table 1: Hypothetical Results of Blocking Buffer Optimization
| Blocking Buffer | Signal Intensity (Target) | Background Staining | Signal-to-Noise Ratio | Recommendation |
| 1% BSA in PBS | ++ | +++ | Low | Not Recommended |
| 5% BSA in PBS | +++ | ++ | Moderate | Acceptable |
| 5% Normal Goat Serum | +++ | + | High | Recommended |
| Commercial Buffer X | ++++ | + | Very High | Highly Recommended |
Signal and background are rated from + (low) to ++++ (high).
Table 2: Hypothetical Results of Primary Antibody Titration
| Antibody Dilution | Signal Intensity (Target) | Background Staining | Recommendation |
| 1:50 | ++++ | +++ | Too Concentrated |
| 1:100 | +++ | ++ | Acceptable |
| 1:200 | +++ | + | Optimal |
| 1:500 | ++ | + | Weak Signal |
| 1:1000 | + | + | Very Weak Signal |
Visualization of Key Processes
Standard Immunohistochemistry Workflow
Caption: A diagram illustrating the major steps in a typical IHC experiment.
Logical Relationships in Troubleshooting Non-Specific Staining
Caption: A diagram showing the logical flow from problem to solution for non-specific staining.
References
- 1. qedbio.com [qedbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biossusa.com [biossusa.com]
- 4. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - BE [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 10. Blocking Buffer for Immunocytochemistry (ICC) and Immunohistochemistry (IHC) [neuromics.com]
- 11. MB-071-0100 | Blocking Buffer for Immunohistochemistry Clinisciences [clinisciences.com]
Technical Support Center: Optimizing RRLIEDAEpYAARG Gene Knockout Efficiency
Disclaimer: The gene RRLIEDAEpYAARG is understood to be a placeholder for the purposes of this guide. The principles, protocols, and troubleshooting advice provided herein are generally applicable to CRISPR-Cas9 mediated gene knockout experiments for any target gene of interest.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of gene knockout experiments using CRISPR-Cas9 technology.
Frequently Asked Questions (FAQs)
Q1: How do I design a highly efficient single guide RNA (sgRNA)?
A1: Effective sgRNA design is critical for successful gene knockout.[1][2] Key considerations include:
-
Target Site Selection: Aim for sgRNAs that target early exons to increase the likelihood of generating a non-functional protein due to frameshift mutations.[2]
-
PAM Sequence: Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence recognized by your chosen Cas nuclease (e.g., NGG for Streptococcus pyogenes Cas9).[2]
-
On-Target Activity Prediction: Utilize bioinformatics tools that incorporate machine-learning algorithms to predict the on-target efficacy of your sgRNA. These tools analyze features like GC content, secondary structure, and chromatin accessibility.[2][3]
-
Off-Target Analysis: Perform a genome-wide scan to identify potential off-target sites with sequence similarity to your sgRNA.[4][5] Prioritize sgRNAs with the fewest and least likely off-target binding sites.
Q2: What is the best method for delivering CRISPR-Cas9 components into my cells?
A2: The optimal delivery method depends on the cell type and experimental goals.[6][7] The three main strategies are:
-
Plasmid DNA: A cost-effective method where Cas9 and sgRNA are encoded on one or more plasmids. However, this method can have lower efficiency and a higher risk of off-target effects due to prolonged expression.[7]
-
mRNA and sgRNA: Delivering Cas9 as mRNA and the sgRNA directly can improve efficiency by bypassing the need for transcription. Expression is transient, reducing off-target risks.[7]
-
Ribonucleoprotein (RNP) complexes: Delivering the Cas9 protein pre-complexed with the sgRNA is often the most efficient method.[7] The RNP is active immediately upon entering the cell, and its transient nature significantly minimizes off-target effects.[7][8]
Q3: How can I enrich for successfully edited cells?
A3: Enrichment strategies can streamline the process of isolating cells with the desired knockout.[9] Common methods include:
-
Fluorescence-Activated Cell Sorting (FACS): If your delivery system includes a fluorescent reporter (e.g., GFP), you can use FACS to sort and collect cells that have successfully taken up the CRISPR components.[10]
-
Antibiotic Selection: Co-transfecting a plasmid containing an antibiotic resistance gene allows for the selection of transfected cells by treating the culture with the corresponding antibiotic.[11]
-
Single-Cell Cloning: After transfection and any initial enrichment, isolating single cells into individual wells of a multi-well plate allows for the growth of clonal populations, which can then be screened for the desired knockout.
Q4: What are the most common causes of low knockout efficiency?
A4: Low knockout efficiency can stem from several factors:
-
Suboptimal sgRNA Design: Poorly designed sgRNAs may not efficiently bind to the target DNA, leading to reduced cleavage by Cas9.[1]
-
Low Transfection Efficiency: Inefficient delivery of CRISPR components into the target cells is a major bottleneck.[1][12]
-
Cell Line Specificity: Some cell lines have highly active DNA repair mechanisms that can counteract the effects of Cas9-induced double-strand breaks.[1]
-
Inadequate Expression of Cas9/sgRNA: If using plasmid-based delivery, the promoter driving Cas9 and sgRNA expression may not be optimal for your cell type.[12]
Troubleshooting Guides
Problem: Low or No Detectable Knockout Efficiency
| Possible Cause | Recommended Solution |
| Ineffective sgRNA | Design and test 3-5 different sgRNAs targeting your gene of interest.[1] Validate their on-target activity using an in vitro cleavage assay before proceeding to cell-based experiments. |
| Poor Delivery of CRISPR Components | Optimize your transfection protocol for your specific cell type.[12] Consider trying alternative methods like electroporation for hard-to-transfect cells.[1] Delivering CRISPR components as RNPs can also enhance efficiency.[7][8] |
| Cell Health Issues | Monitor cell viability post-transfection. High levels of cell death could indicate toxicity from the delivery reagents or CRISPR components.[12] Optimize the concentration of reagents and plasmids to find a balance between efficiency and viability.[13] |
| Inefficient DNA Repair to Indels | The cell's DNA repair pathway may favor perfect repair over the error-prone non-homologous end joining (NHEJ) that leads to knockouts. Consider using small molecule inhibitors of the homology-directed repair (HDR) pathway if precise knock-in is not the goal. |
Problem: High Off-Target Effects
| Possible Cause | Recommended Solution |
| Suboptimal sgRNA Specificity | Use sgRNA design tools that provide an off-target score.[14] Choose sgRNAs with high on-target and low off-target scores. |
| Prolonged Cas9 Expression | Use delivery methods that result in transient expression, such as RNP delivery or mRNA transfection, to minimize the time Cas9 is active in the cell.[7] |
| High Concentration of CRISPR Components | Titrate the amount of Cas9 and sgRNA delivered to the cells to find the lowest effective concentration that still yields sufficient on-target editing. |
| Use of Standard Cas9 | Consider using high-fidelity Cas9 variants that have been engineered to have reduced off-target activity.[12] |
Quantitative Data Summary
Table 1: Comparison of CRISPR-Cas9 Delivery Methods on Knockout Efficiency
| Delivery Method | Format | Typical On-Target Editing Efficiency (%) | Relative Off-Target Frequency | Reference |
| Lipid-Mediated Transfection | Plasmid DNA | 10-40% | High | [7] |
| Electroporation | mRNA/sgRNA | 30-70% | Moderate | [11] |
| Viral (AAV) | DNA | 20-60% (in vivo) | Moderate to High | [6] |
| Electroporation | RNP | 50-90% | Low | [7] |
Note: Efficiencies are cell-type and target-dependent. Data is illustrative.
Table 2: Impact of sgRNA Design on Knockout Efficiency
| sgRNA Target Location | Predicted On-Target Score (Example Tool) | Observed Knockout Efficiency (%) |
| Exon 1 | 85 | 92% |
| Exon 5 | 62 | 55% |
| Intron 2 | 70 | <5% (no functional knockout) |
| 3' UTR | 45 | <1% (no functional knockout) |
Note: Data is illustrative and highlights the importance of targeting early exons for functional knockout.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
Identify Target Exons: Select early exons of the this compound gene to target for knockout.
-
Find Potential sgRNA Sequences: Use an online sgRNA design tool to identify 20-base pair sequences immediately upstream of a PAM motif (e.g., NGG for SpCas9).
-
Evaluate On-Target and Off-Target Scores: Prioritize sgRNA candidates with high predicted on-target efficiency and low predicted off-target effects.[14]
-
Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides for each chosen sgRNA sequence with appropriate overhangs for cloning into your chosen sgRNA expression vector.
-
Annealing and Ligation: Anneal the complementary oligos and ligate the resulting duplex into a linearized sgRNA expression vector.
-
Transformation and Verification: Transform the ligated plasmid into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.
Protocol 2: Transfection of Cells with CRISPR-Cas9 Components
This protocol provides a general guideline for lipid-mediated transfection of plasmid DNA.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare DNA-Lipid Complexes:
-
In tube A, dilute your Cas9 expression plasmid and your verified sgRNA expression plasmid in a serum-free medium.
-
In tube B, dilute your lipid-based transfection reagent in a serum-free medium.
-
Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-lipid complexes dropwise to your cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the transfection medium with a fresh, complete culture medium.
-
Harvesting: Allow 48-72 hours for gene editing to occur before harvesting the cells for analysis.
Protocol 3: T7 Endonuclease I (T7E1) Assay for Knockout Validation
The T7E1 assay is a method to detect insertions and deletions (indels) in a population of cells.[15]
-
Genomic DNA Extraction: Extract genomic DNA from your edited and control cell populations.
-
PCR Amplification: Amplify a 400-1000 bp region surrounding the target site using high-fidelity DNA polymerase.[15]
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C for 5 minutes, then re-anneal by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing DNA strands.[16][17]
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I for 15-20 minutes at 37°C.[15] T7E1 will cleave the mismatched DNA in the heteroduplexes.[18]
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA fragments in the edited sample, which are absent in the control, indicates successful gene editing.[15][16]
Visualizations
CRISPR-Cas9 Gene Knockout Workflow
Caption: A generalized workflow for CRISPR-Cas9 mediated gene knockout experiments.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling cascade involving the this compound gene product.
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. CRISPR This Way: Choosing Between Delivery System | VectorBuilder [en.vectorbuilder.com]
- 8. How to Improve CRISPR HDR Efficiency (Template Design Tips) [synapse.patsnap.com]
- 9. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. synthego.com [synthego.com]
- 15. pnabio.com [pnabio.com]
- 16. genemedi.net [genemedi.net]
- 17. neb.com [neb.com]
- 18. diagenode.com [diagenode.com]
Technical Support Center: RRLIEDAEpYAARG Cloning and Ligation
Welcome to the technical support center for RRLIEDAEpYAARG cloning and ligation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the cloning of the this compound gene.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the cloning of this compound.
Problem 1: No colonies on the plate after transformation.
Possible Cause & Solution
If you observe no colonies after transforming your this compound ligation reaction, several factors could be at play. It's crucial to systematically troubleshoot the transformation process.
-
Competent Cells: The transformation efficiency of your competent cells might be low.[1][2] It is recommended to always run a positive control with a known amount of uncut plasmid (e.g., 100 pg–1 ng) to verify cell viability and calculate the transformation efficiency.[2] If the efficiency is below 10^4 cfu/µg, consider preparing a fresh batch of competent cells or using a commercial high-efficiency strain.[2]
-
Antibiotics: Ensure that the antibiotic used in your selective plates matches the resistance marker on your vector and is at the correct concentration.[1][2] You can test your plates by streaking a non-resistant strain to ensure the antibiotic is active.[3]
-
Ligation Failure: The ligation of the this compound insert into the vector may have been unsuccessful. This could be due to several reasons, including inactive ligase, incorrect buffer composition, or problems with the DNA fragments. A control ligation using only the digested vector can help diagnose this issue.[2]
-
Toxic Insert: The this compound gene product might be toxic to the E. coli host strain.[2][4] If toxicity is suspected, try incubating the plates at a lower temperature (e.g., 30°C or room temperature) or using a different bacterial strain known to tolerate toxic genes, such as Stbl2.[3][4]
Problem 2: High number of colonies, but all are background (vector without insert).
Possible Cause & Solution
A high background of colonies containing only the re-ligated vector is a common issue in cloning experiments.
-
Incomplete Vector Digestion: If the vector is not completely linearized by the restriction enzyme(s), the uncut plasmid will transform with high efficiency, leading to a large number of background colonies.[1] Always verify complete digestion by running a small amount of the digested vector on an agarose gel alongside an uncut vector control.[3]
-
Vector Self-Ligation: A linearized vector with compatible ends can re-ligate to itself. To prevent this, it is highly recommended to dephosphorylate the vector using an alkaline phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) after restriction digestion.[5][6] This removes the 5' phosphate groups from the vector, preventing the ligase from sealing the backbone.[5]
-
Contamination with Undigested Plasmid: Carryover of even a small amount of undigested vector into the ligation reaction can result in a high number of background colonies.[1] Gel purifying the digested vector can help eliminate contamination from the uncut plasmid.[7]
Problem 3: Colonies contain a plasmid, but it is the incorrect or a truncated this compound insert.
Possible Cause & Solution
Screening colonies and finding incorrect or truncated inserts can be frustrating. Here are some potential causes and solutions:
-
Non-Specific PCR Amplification: If the this compound insert was generated by PCR, non-specific amplicons could be the source of incorrect inserts.[8] Optimize your PCR conditions (e.g., annealing temperature, primer concentration) and gel purify the PCR product to ensure you are using the correct DNA fragment for ligation.[9][10]
-
Internal Restriction Sites: The this compound sequence may contain an internal recognition site for one of the restriction enzymes you are using, leading to a truncated insert. Analyze the sequence of your insert for any internal restriction sites before starting your cloning experiment.[3]
-
Nuclease Contamination: Contamination of your enzymes or buffers with nucleases can lead to degradation of your DNA fragments, resulting in truncated inserts.[4] Ensure you use high-quality, nuclease-free reagents.
-
Mutations Introduced During PCR: If you are using a low-fidelity DNA polymerase for PCR, errors may be introduced into the this compound sequence.[4] Use a high-fidelity polymerase to minimize the risk of mutations.[4] Always sequence-verify your final construct to ensure the integrity of the this compound gene.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal vector:insert molar ratio for ligating the this compound gene?
A common starting point for optimizing ligation reactions is a 1:3 molar ratio of vector to insert.[11] However, the optimal ratio can vary, and it is often beneficial to test a range of ratios, such as 1:1 to 1:10.[12][13] For blunt-end ligations, which are less efficient, a higher insert concentration (e.g., a 1:10 ratio) may be necessary.[14]
Q2: How can I improve the efficiency of my this compound ligation reaction?
Several factors can be optimized to improve ligation efficiency:
-
DNA Quality: Ensure your digested vector and this compound insert are purified and free of contaminants like salts, EDTA, and residual enzymes.[9][12]
-
Ligation Buffer: Use fresh ligation buffer, as the ATP can degrade with multiple freeze-thaw cycles.[12][13]
-
Incubation Time and Temperature: A common incubation condition is 16°C overnight.[15] Alternatively, room temperature for 1-2 hours can also be effective, especially for sticky-end ligations.[11]
-
Ligase Concentration: While adding more ligase might seem beneficial, an excessive amount can inhibit the reaction. Follow the manufacturer's recommendations.
Q3: My this compound gene has a high GC content. Are there any special considerations for cloning?
High GC-rich sequences can be challenging to amplify via PCR due to the formation of stable secondary structures.[8] To improve PCR success, consider using a higher melting temperature or adding PCR enhancers like DMSO or betaine to your reaction mix.[8]
Q4: Should I use sticky-end or blunt-end cloning for this compound?
Sticky-end cloning is generally more efficient than blunt-end cloning because the complementary overhangs facilitate the annealing of the vector and insert.[5][16] However, blunt-end cloning can be useful if suitable restriction sites are not available.[16] Keep in mind that blunt-end ligations are less efficient and may require higher DNA concentrations and optimized ligase conditions.[6][14]
Data Presentation
Table 1: Recommended Vector to Insert Molar Ratios for Ligation
| Ligation Type | Starting Ratio (Vector:Insert) | Recommended Range (Vector:Insert) |
| Sticky-End | 1:3 | 1:1 to 1:10 |
| Blunt-End | 1:5 to 1:10 | 1:3 to 1:15 |
| Short Adapters | 1:10 | 1:10 to 1:20 |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Detailed Protocol: Dephosphorylation of Vector
-
Perform restriction digestion of the vector DNA.
-
After digestion, add 1 µL of alkaline phosphatase (e.g., Shrimp Alkaline Phosphatase) for every 1 µg of vector DNA directly to the digestion reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Heat-inactivate the phosphatase at 65°C for 20 minutes (or follow the manufacturer's specific inactivation protocol).[15]
-
Proceed with gel purification of the dephosphorylated vector to remove the enzyme and digested fragments.
Detailed Protocol: Ligation of this compound Insert into Vector
-
Thaw all reagents on ice.[15]
-
In a sterile microfuge tube, assemble the following reaction mix on ice. The volumes can be scaled as needed.
| Component | Volume |
| 10x T4 DNA Ligase Buffer | 1 µL |
| Vector (e.g., 50 ng) | X µL |
| This compound Insert (calculated for a 1:3 molar ratio) | Y µL |
| T4 DNA Ligase (400 U/µL) | 1 µL |
| Nuclease-free water | to 10 µL |
-
Gently mix the reaction by pipetting up and down.[15]
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
(Optional) Heat-inactivate the ligase at 65°C for 10 minutes.
-
Proceed to transformation with 1-5 µL of the ligation mixture.
Visualizations
Caption: Standard workflow for cloning the this compound gene.
Caption: Troubleshooting logic for this compound cloning problems.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. neb.com [neb.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. tandfonline.com [tandfonline.com]
- 8. genscript.com [genscript.com]
- 9. Cloning Troubleshooting [sigmaaldrich.com]
- 10. fishersci.at [fishersci.at]
- 11. bitesizebio.com [bitesizebio.com]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 15. genscript.com [genscript.com]
- 16. goldbio.com [goldbio.com]
Best practices for long-term storage of RRLIEDAEpYAARG protein
Technical Support Center: RRLIEDAEpYAARG Phosphopeptide
This guide provides best practices for the long-term storage, handling, and troubleshooting of the this compound phosphopeptide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the optimal way to store the lyophilized this compound phosphopeptide for the long term?
For long-term stability, the lyophilized phosphopeptide should be stored at -20°C, or preferably at -80°C, in a tightly sealed container with a desiccant to minimize moisture.[1][2][3] Proper storage under these conditions can preserve the peptide's integrity for several years.[1][2] It is also advisable to protect the peptide from bright light.[4][5]
2. How should I handle the lyophilized peptide before reconstitution?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator.[1][2] This prevents condensation from forming inside the vial, as the peptide is hygroscopic (prone to absorbing moisture), which can reduce its stability.[1][2][4] Once at room temperature, briefly centrifuge the vial at a low speed (e.g., 12,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom.[1][2][6]
3. What is the recommended procedure for reconstituting the this compound phosphopeptide?
There is no single solvent for all peptides, and the best choice often requires a trial-and-error approach with a small amount of the peptide first.[5] Based on the amino acid sequence (containing acidic residues Asp and Glu, and basic Arg), a good starting point would be sterile, high-purity water or a sterile buffer with a pH between 5 and 6.[5] For reconstitution, add the desired volume of solvent, gently vortex or swirl the vial, and allow it to sit for 15-30 minutes at room temperature to ensure complete dissolution.[7][8] Avoid vigorous shaking, as this can cause aggregation or denaturation.[7][9]
4. How should I store the reconstituted phosphopeptide?
Peptides in solution have limited stability and should not be stored for long periods.[1][4] For optimal results, aliquot the reconstituted peptide into smaller, single-use volumes and store them at -20°C or -80°C.[1][5] This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5]
5. What factors can negatively impact the stability of this phosphopeptide?
Several factors can compromise the stability of the this compound phosphopeptide:
-
Moisture: The presence of Asp, Glu, and Arg makes the peptide prone to absorbing moisture, which can decrease its long-term stability in lyophilized form.[4]
-
Repeated Freeze-Thaw Cycles: This is a primary cause of peptide degradation in solution.[5]
-
High pH: Storing the peptide in solutions with a pH greater than 8 should be avoided as it can lead to degradation.[5][10]
-
Bacterial Contamination: Using sterile buffers and proper handling techniques is essential to prevent microbial growth.[1]
-
Phosphatases: If working with cell lysates or other biological samples, the presence of phosphatases can lead to the dephosphorylation of the tyrosine residue. Maintaining samples at 4°C or on ice during experiments is crucial.[11]
Troubleshooting Guide
Q: My this compound phosphopeptide is not dissolving in water. What should I do?
A: If the phosphopeptide does not readily dissolve in sterile water, you can try the following:
-
Sonication: A brief sonication can sometimes help to dissolve stubborn peptides.[9]
-
Change in pH: Since the peptide has both acidic (Asp, Glu) and basic (Arg) residues, its net charge at neutral pH might result in low solubility. Try dissolving it in a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) or a basic solution (e.g., dilute ammonium bicarbonate).[1]
-
Organic Solvents: If the peptide remains insoluble, you can try dissolving it in a small amount of an organic solvent like DMSO or DMF, followed by a slow, dropwise dilution into your aqueous buffer with constant, gentle mixing.[1] Always consider the compatibility of the organic solvent with your downstream experiments.
Q: I suspect my phosphopeptide has degraded. How can I check its integrity?
A: To assess the purity and integrity of your phosphopeptide, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This can separate the intact peptide from any degradation products.
-
Mass Spectrometry (MS): This will confirm the correct molecular weight of the peptide and can identify modifications like dephosphorylation or oxidation.
Q: I am getting a low or no signal in my downstream experiments (e.g., kinase assay, antibody binding). What could be the cause?
A: Several factors could contribute to a weak signal:
-
Incorrect Peptide Concentration: Ensure your calculations for reconstitution are accurate.
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling. Consider using a fresh aliquot.
-
Dephosphorylation: If your experimental system contains phosphatases, the phosphate group may have been removed. Ensure you are working at low temperatures and consider the use of phosphatase inhibitors if compatible with your assay.[11]
-
Peptide Adsorption: Peptides can sometimes adsorb to the surface of plastic tubes, especially at low concentrations. Using low-binding tubes can help mitigate this issue.[11][12]
Q: I am observing high variability between my experiments. What could be the reason?
A: Inconsistent results can often be traced back to handling procedures:
-
Inconsistent Aliquoting: Ensure that your aliquots are of a consistent volume and concentration.
-
Freeze-Thaw Cycles: Using a fresh aliquot for each experiment is the best way to avoid variability caused by repeated freezing and thawing.[5]
-
Contamination: Bacterial or chemical contamination can interfere with your experiments. Always use sterile solvents and handle the peptide in a clean environment.
Quantitative Data Summary
| Storage Condition | Form | Recommended Temperature | Expected Stability |
| Long-Term | Lyophilized | -80°C | Several years[1][2] |
| Lyophilized | -20°C | Up to several years[1][4] | |
| Short-Term | Lyophilized | 4°C | Days to weeks[5][10] |
| Working Aliquots | In Solution | -80°C or -20°C | Weeks to months (avoid freeze-thaw)[5][13] |
| Short-Term Use | In Solution | 4°C | Up to one week[14] |
Experimental Protocols
1. Protocol for Reconstitution of this compound Phosphopeptide
-
Allow the vial of lyophilized phosphopeptide to warm to room temperature in a desiccator for at least 20 minutes.
-
Centrifuge the vial briefly (e.g., 12,000 x g for 20 seconds) to pellet the powder.
-
Prepare a sterile, high-purity solvent (e.g., sterile water or 50 mM ammonium bicarbonate).
-
Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial. Let it stand at room temperature for 15-30 minutes to ensure full dissolution.[7][8]
-
If the peptide is to be stored, immediately create single-use aliquots in low-binding tubes and store them at -20°C or -80°C.
2. Quality Control of this compound Phosphopeptide using HPLC
-
Sample Preparation: Reconstitute a small amount of the phosphopeptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) to a known concentration (e.g., 1 mg/mL).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% Solvent B to 95% Solvent B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm.
-
Analysis: A single major peak indicates high purity. The appearance of multiple peaks may suggest degradation or impurities.
Visualizations
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. lifetein.com [lifetein.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. genscript.com [genscript.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. jpt.com [jpt.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. uk-peptides.com [uk-peptides.com]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Reducing background noise in RRLIEDAEpYAARG immunofluorescence
Technical Support Center: RRLIEDAEpYAARG Immunofluorescence
Welcome to the technical support center for this compound immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and achieve optimal staining results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in immunofluorescence?
High background staining can originate from several sources, including:
-
Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the sample.[1][2]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to increased background.[1][2][3]
-
Suboptimal antibody concentrations: Using too high a concentration of either the primary or secondary antibody is a frequent cause of background issues.[1][2][3]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can obscure the specific signal.[1][4][5] This can also be induced by aldehyde-based fixatives like formalin.[6][7]
-
Insufficient washing: Inadequate washing between steps can leave unbound antibodies behind, contributing to background noise.[2][8]
-
Issues with secondary antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue or bind non-specifically on its own.[4][7][8]
Q2: How can I determine if the background is from my primary or secondary antibody?
To identify the source of non-specific binding, you should run control experiments:
-
Secondary Antibody Control: Prepare a sample where you omit the primary antibody but apply the secondary antibody. If you observe staining, it indicates that your secondary antibody is binding non-specifically.[1][4][8]
-
Autofluorescence Control: Prepare an unstained sample and examine it under the microscope using the same filter sets. If you see fluorescence, it is due to autofluorescence from the tissue itself.[1][4][9]
Q3: What is the optimal antibody dilution and how do I determine it?
The ideal antibody dilution provides the best signal-to-noise ratio. An excessively high antibody concentration can lead to background staining, while a concentration that is too low will result in a weak or absent signal.[1][10] It is highly recommended to perform a titration experiment for any new antibody to find the optimal concentration.[7][11][12] Typically, a starting dilution for a purified antibody is 1-10 µg/mL, or 1:100 to 1:1000 for antiserum.[11][12]
Troubleshooting Guides
Issue 1: High Background Staining
High background can obscure your specific signal. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting high background.
Step-by-Step Solutions:
-
Optimize Blocking Buffer: Inadequate blocking is a common culprit.[2] Increase the incubation time or change your blocking agent.[1][2] Serum from the same species as the secondary antibody is often recommended.[13]
Blocking Agent Typical Concentration Notes Bovine Serum Albumin (BSA) 1-5% in PBS A common general protein blocker.[14] Normal Goat Serum 5-10% in PBS Use if your secondary antibody was raised in goat.[15] Commercial Blocking Buffers Varies Formulated to reduce non-specific interactions.[16] -
Adjust Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes signal while minimizing background.[8][10]
Antibody Starting Dilution Range Action Primary Antibody 1:100 - 1:1000 Perform a dilution series to find the best signal-to-noise ratio.[11] Secondary Antibody 1:200 - 1:1000 Higher dilutions can reduce non-specific binding.[15] -
Improve Washing Steps: Increase the number and duration of washes between antibody incubations to remove unbound antibodies effectively.[8][17] Using a buffer with a mild detergent like Tween-20 can also help.
-
Address Autofluorescence: If your unstained control shows fluorescence, you are dealing with autofluorescence.
-
Consider using a commercial quenching reagent like Sudan Black B.[5][6]
-
If possible, switch to fluorophores in the far-red spectrum, as autofluorescence is less common at these wavelengths.[5][6][18]
-
Aldehyde fixatives can induce autofluorescence; consider using an organic solvent like ice-cold methanol if compatible with your antigen.[6][9][18]
-
Issue 2: Weak or No Signal
If you are not seeing a signal, consider the following troubleshooting steps.
Experimental Protocol: Standard Immunofluorescence Workflow
Caption: A typical workflow for immunofluorescence staining.
Step-by-Step Solutions:
-
Check Antibody Compatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1][8]
-
Verify Antibody Concentration: Your antibody concentration may be too low. Try decreasing the dilution or increasing the incubation time.[1] An overnight incubation at 4°C is often recommended for primary antibodies.[10][13][19]
-
Confirm Protein Expression: Verify that your target protein is expressed in the sample you are using. If possible, confirm expression by another method, such as western blotting.[19]
-
Check Fixation and Permeabilization: The fixation method may be masking the epitope. You may need to perform antigen retrieval.[4] Ensure your permeabilization step is sufficient for the antibody to access an intracellular target.[8]
-
Protect Your Fluorophores: Fluorophores are sensitive to light. Avoid prolonged exposure to light and use an anti-fade mounting medium to preserve the signal.[4][19] Store slides in the dark at 4°C.[4]
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 13. insights.oni.bio [insights.oni.bio]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 17. qedbio.com [qedbio.com]
- 18. southernbiotech.com [southernbiotech.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Solubility of RRLIEDAEpYAARG Protein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the RRLIEDAEpYAARG protein and other similar peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of the this compound peptide?
The solubility of a peptide like this compound is influenced by several intrinsic and extrinsic factors:
-
Amino Acid Composition : The sequence this compound contains a mix of charged (Arginine - R, Aspartic Acid - D, Glutamic Acid - E), polar (Tyrosine - Y, Serine - S), and hydrophobic (Alanine - A, Leucine - L, Isoleucine - I) residues. The presence of multiple charged residues, particularly arginine, can influence its solubility.[1][2]
-
Phosphorylation : The "pY" indicates a phosphorylated tyrosine residue. The addition of a negatively charged phosphate group can significantly alter the peptide's overall charge, structure, and solubility.[3][4][5]
-
Isoelectric Point (pI) and pH : A peptide's net charge is dependent on the pH of the solution. Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero.[6] Adjusting the pH away from the pI can increase solubility.
-
Concentration : At higher concentrations, the likelihood of intermolecular interactions that lead to aggregation and precipitation increases.[7]
-
Temperature : Temperature can have varied effects. While gradual heating can sometimes improve solubility, it can also lead to degradation or aggregation for some proteins.[1][8]
-
Buffer Composition : The ionic strength and the specific ions in the buffer can impact solubility by modulating electrostatic interactions.[7][9]
Q2: My this compound peptide is not dissolving in water. What should I do first?
For a peptide with a sequence like this compound, which contains basic (Arginine) and acidic (Aspartic Acid, Glutamic Acid, phospho-Tyrosine) residues, the net charge will be pH-dependent.
-
Initial Characterization : First, calculate the theoretical isoelectric point (pI) of the peptide. Numerous online tools are available for this purpose. This will help you choose an appropriate buffer pH.
-
pH Adjustment : Since the peptide has a net charge, its solubility will be lowest near its pI. Try dissolving the peptide in a buffer with a pH at least 1-2 units above or below the calculated pI.[2][6]
-
Gentle Agitation and Sonication : Vortex the sample gently. If it still doesn't dissolve, brief sonication can help break up aggregates and improve dissolution.[1][10]
Q3: Can I use organic solvents to dissolve my peptide?
Yes, if the peptide is hydrophobic or fails to dissolve in aqueous buffers, organic solvents can be an option.
-
Recommended Solvents : Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for hydrophobic peptides.[1][10]
-
Procedure : First, dissolve the peptide in a small amount of the organic solvent. Then, slowly add the aqueous buffer to the desired final concentration.[1]
-
Caution : Be mindful that organic solvents can interfere with downstream biological assays. Always check for compatibility.[1]
Q4: Are there any additives that can help increase the solubility of this compound?
Yes, several additives, also known as excipients, can be used to enhance protein solubility. A screening approach with different additives is often effective.
-
Amino Acids : L-Arginine and L-Glutamic acid, often used in combination, are particularly effective at preventing aggregation and increasing solubility.[11][12][13] They are thought to work by binding to charged and hydrophobic regions on the protein surface.[14]
-
Polyols and Sugars : Glycerol, sorbitol, sucrose, and trehalose can stabilize proteins and increase solubility.
-
Salts : Moderate salt concentrations (e.g., 150 mM NaCl) can improve solubility by reducing electrostatic interactions between protein molecules. However, very high salt concentrations can lead to "salting out".[7]
-
Detergents : Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can be used to solubilize aggregates, particularly those formed through hydrophobic interactions.[7][14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with the this compound peptide.
Problem: The peptide precipitates out of solution upon storage.
| Potential Cause | Suggested Solution |
| Suboptimal pH | Re-evaluate the buffer pH relative to the peptide's pI. Adjust the pH to be further away from the pI. |
| Aggregation over time | Add anti-aggregation agents like L-Arginine and L-Glutamic acid (e.g., 50 mM each) to the buffer.[13] Consider storing the protein at a lower concentration. |
| Freeze-thaw instability | Aliquot the peptide solution into smaller volumes to avoid multiple freeze-thaw cycles. Add a cryoprotectant like glycerol (10-50% v/v) before freezing.[7] |
| Microbial contamination | Use sterile buffers and consider adding a bacteriostatic agent if appropriate for your application. |
Problem: The peptide is soluble but appears to be aggregated.
| Potential Cause | Suggested Solution |
| Formation of soluble oligomers | Use size-exclusion chromatography (SEC) to analyze the oligomeric state. Consider adding reducing agents like DTT or TCEP if disulfide bond-mediated aggregation is possible.[7] |
| Hydrophobic interactions | Add low concentrations of non-denaturing detergents or non-detergent sulfobetaines.[7][14] |
| High protein concentration | Reduce the working concentration of the protein.[7] |
Quantitative Data Summary
The following table summarizes common additives used to enhance peptide solubility and their typical working concentrations.
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine / L-Glutamic Acid | 50 - 500 mM | Suppresses aggregation by binding to charged and hydrophobic patches. | [11][13] |
| Sodium Chloride (NaCl) | 50 - 500 mM | Shields electrostatic interactions. | [7] |
| Glycerol | 10 - 50% (v/v) | Stabilizes protein structure, acts as a cryoprotectant. | [7] |
| Sucrose | 0.25 - 1 M | Preferential exclusion, stabilizes native state. | [15] |
| Tween 20 | 0.01 - 0.1% (v/v) | Non-denaturing detergent, reduces hydrophobic aggregation. | [7][14] |
| CHAPS | 0.1 - 1% (w/v) | Zwitterionic non-denaturing detergent. | [7][14] |
| DMSO | 1 - 10% (v/v) | Organic co-solvent, aids in dissolving hydrophobic peptides. | [1][10] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method to systematically test different buffer conditions to identify the optimal pH and salt concentration for peptide solubility.
Materials:
-
This compound peptide (lyophilized powder)
-
A range of buffers (e.g., Acetate, MES, HEPES, Tris) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
-
Stock solution of NaCl (e.g., 5 M)
-
Microcentrifuge tubes or 96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a set of buffers with varying pH values.
-
For each pH, prepare a series of solutions with different NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).
-
Weigh out a small, equal amount of the lyophilized peptide into each tube or well.
-
Add a fixed volume of each buffer condition to the peptide.
-
Mix thoroughly by gentle vortexing or pipetting. Let it sit at room temperature for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.
-
Carefully remove the supernatant and measure the protein concentration using a spectrophotometer (e.g., at 280 nm, if the peptide contains Trp or Tyr) or a protein assay (e.g., BCA).
-
The condition with the highest protein concentration in the supernatant is the optimal buffer for solubility.
Protocol 2: Additive Screening for Enhanced Solubility
This protocol describes how to screen a panel of additives to find one that improves the solubility of the peptide.
Materials:
-
This compound peptide
-
Optimal buffer identified from Protocol 1
-
Stock solutions of various additives (see table above)
-
Microcentrifuge and spectrophotometer
Procedure:
-
Prepare the optimal buffer from Protocol 1.
-
Create a series of tubes, each containing the optimal buffer plus one of the additives at its typical working concentration. Include a control tube with only the buffer.
-
Add a pre-determined amount of the peptide to each tube, aiming for a concentration that is known to be problematic (i.e., where solubility is an issue).
-
Mix and incubate as in Protocol 1.
-
Centrifuge to pellet insoluble material.
-
Measure the protein concentration in the supernatant.
-
Compare the solubility in the presence of each additive to the control to identify the most effective solubility enhancer.
Visualizations
Below are diagrams illustrating key workflows for troubleshooting peptide solubility.
Caption: A workflow for systematically troubleshooting peptide solubility issues.
Caption: An experimental workflow for optimizing peptide solubility.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating RRLIEDAEpYAARG siRNA Knockdown Specificity
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for validating the specificity of siRNA-mediated knockdown of the hypothetical target, RRLIEDAEpYAARG.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to confirm the knockdown of this compound?
A1: The initial validation of siRNA efficacy involves quantifying the reduction in both mRNA and protein levels of the target gene.
-
mRNA Level: Quantitative real-time PCR (qPCR) is the standard method to measure the abundance of this compound mRNA transcripts. A significant reduction in mRNA levels in cells treated with the this compound siRNA compared to control cells indicates successful transcript degradation.
-
Protein Level: Western blotting is a common technique to assess the reduction in this compound protein expression. A diminished band intensity corresponding to the this compound protein in treated cells confirms that the mRNA knockdown translates to a functional decrease in protein.
Q2: How can I be sure that the observed phenotype is a specific result of this compound knockdown and not due to off-target effects?
A2: Ensuring the specificity of the knockdown effect is crucial. Off-target effects, where the siRNA silences unintended genes, can lead to misleading results. Several control experiments are essential to validate specificity:
-
Negative Control siRNA: A non-targeting or scrambled siRNA sequence that has no known homology to any gene in the target organism should be used. This control helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.
-
Rescue Experiment: A rescue experiment involves co-transfecting the siRNA with a construct that expresses an siRNA-resistant form of the this compound gene. If the phenotype is reversed, it provides strong evidence for the specificity of the siRNA.
-
Dose-Response Analysis: Titrating the siRNA concentration can help minimize off-target effects, which are often concentration-dependent. Use the lowest effective concentration that achieves significant knockdown of this compound.
Q3: What are the potential causes of inconsistent or no knockdown of this compound?
A3: Several factors can contribute to failed or variable knockdown experiments:
-
Suboptimal Transfection: The efficiency of siRNA delivery into the cells is critical. Optimize the transfection protocol by adjusting the concentrations of siRNA and transfection reagent, cell density at the time of transfection, and incubation times.
-
Poor siRNA Design: The choice of siRNA sequence significantly impacts its efficacy. Ensure the siRNA is designed using reputable algorithms that consider factors like GC content and potential off-target binding.
-
Rapid Target Turnover: If the this compound mRNA or protein has a very short half-life, the knockdown effect may be transient. Time-course experiments are necessary to determine the optimal time point for analysis post-transfection.
-
Cell Line Variability: Different cell lines can have varying transfection efficiencies and endogenous expression levels of the target gene.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in this compound knockdown efficiency between experiments. | Inconsistent cell density at transfection. | Ensure a consistent cell confluency (e.g., 70%) at the time of transfection. |
| Inconsistent transfection reagent to siRNA ratio. | Prepare fresh transfection complexes for each experiment and maintain a consistent ratio. | |
| Significant cell death observed after transfection. | siRNA or transfection reagent toxicity. | Reduce the concentration of the siRNA and/or the transfection reagent. Perform a toxicity test with the transfection reagent alone. |
| Off-target effects of the siRNA leading to apoptosis. | Test a different siRNA sequence for this compound. Ensure the use of a validated negative control siRNA. | |
| Good mRNA knockdown but no change in this compound protein levels. | Slow protein turnover rate. | Increase the incubation time after transfection to allow for the degradation of the existing protein pool. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Antibody used for Western blotting is not specific. | Validate the antibody using appropriate controls, such as a positive control cell lysate known to express this compound and a negative control. | |
| No knockdown of this compound mRNA or protein. | Ineffective siRNA sequence. | Test at least two other pre-designed and validated siRNAs for this compound. |
| Incorrect siRNA storage or handling. | Ensure siRNAs are stored and handled according to the manufacturer's instructions to prevent degradation. | |
| Inefficient transfection. | Optimize the transfection protocol for the specific cell line being used. Consider using a different transfection reagent or method (e.g., electroporation). |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for this compound mRNA Quantification
-
Cell Culture and Transfection:
-
Plate cells to achieve 50-70% confluency on the day of transfection.
-
Transfect cells with this compound siRNA, negative control siRNA, and a mock transfection control (transfection reagent only) according to the manufacturer's protocol.
-
-
RNA Extraction:
-
At 24-48 hours post-transfection, harvest the cells.
-
Extract total RNA using a commercially available RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, Actin), and a suitable qPCR master mix.
-
Perform qPCR using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.
-
Protocol 2: Western Blotting for this compound Protein Quantification
-
Cell Lysis:
-
At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Validation & Comparative
A Comparative Guide to Phosphotyrosine Peptides in Signal Transduction Research
In the intricate world of cellular signaling, phosphotyrosine (pY) peptides are indispensable tools for dissecting the roles of protein tyrosine kinases (PTKs) and phosphatases (PTPs). These enzymes govern a vast array of biological processes by adding or removing phosphate groups from tyrosine residues, thereby creating docking sites for signaling proteins or altering enzyme activity. This guide provides a detailed comparison of two distinct phosphopeptides: RRLIEDAEpYAARG , a generic enzyme substrate, and EPQpYEEIPIYL , a high-affinity binding ligand for SH2 domains, highlighting their different applications in studying tyrosine kinase signaling pathways.
Peptide Overview and Functional Roles
This compound is a synthetic phosphopeptide derived from a phosphorylation site in the pp60src protein. It is widely recognized as a generic substrate for a variety of protein tyrosine kinases and is also susceptible to dephosphorylation by protein tyrosine phosphatases. Its primary utility in research is to serve as a versatile substrate in enzymatic assays to measure the activity of these enzymes.
In contrast, EPQpYEEIPIYL is a high-affinity phosphopeptide ligand known to bind specifically to the Src Homology 2 (SH2) domain of Src family kinases, such as Lck. The central pYEEI motif is critical for this high-affinity interaction. This peptide is not primarily used as an enzyme substrate but rather as a tool to study specific protein-protein interactions, acting as a competitive inhibitor or a probe in binding assays to investigate the function of SH2 domain-containing proteins.
Quantitative Data Comparison
The functional differences between these two peptides are reflected in their quantitative parameters. This compound is evaluated based on its kinetic parameters as an enzyme substrate, while EPQpYEEIPIYL is characterized by its binding affinity to its target protein.
| Peptide | Parameter | Value | Target Protein(s) | Application |
| This compound | Kinetic Parameters (Km, kcat/Km) | Not publicly available for specific enzymes; serves as a generic substrate. | Various Protein Tyrosine Kinases and Phosphatases | Enzyme Activity Assays |
| EPQpYEEIPIYL | Dissociation Constant (Kd) | ~1 nM[1] | Lck SH2 Domain | SH2 Domain Binding Studies, Competitive Inhibition |
| Fluorescent Derivative* | Dissociation Constant (Kd) | 39.8 nM[2] | Lck SH2 Domain | Fluorescence-based Binding Assays |
*Note: The fluorescent derivative FTATEC(AANS)QpYEEIP was used in this study.
Signaling Pathway Context
Both peptides operate within the broader context of receptor tyrosine kinase (RTK) signaling. RTKs, upon activation by ligands like growth factors, dimerize and autophosphorylate on specific tyrosine residues. These new phosphotyrosine sites act as docking stations for downstream signaling proteins containing SH2 domains.
EPQpYEEIPIYL mimics these phosphorylated sites, specifically interacting with SH2 domains of proteins like Lck, which is crucial in T-cell receptor signaling. By binding to the Lck SH2 domain, this peptide can be used to probe the role of Lck in the signaling cascade that leads to T-cell activation.
This compound , as a generic substrate, is used to measure the activity of the kinases (like Src family kinases) and phosphatases that regulate the phosphorylation state of the proteins in these pathways.
Figure 1. Overview of a generic RTK signaling pathway and the intervention points for the two peptides.
Experimental Protocols
Kinase Activity Assay using this compound
This protocol outlines a method to measure the activity of a protein tyrosine kinase using a fluorescence-based assay.
Objective: To quantify the rate of phosphorylation of this compound by a specific tyrosine kinase.
Materials:
-
Purified tyrosine kinase of interest
-
This compound peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Fluorescence-based kinase activity kit (detecting ADP production, e.g., ADP-Glo™)
-
96-well microplate (white, opaque)
-
Plate reader with luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the tyrosine kinase and the this compound peptide in kinase reaction buffer. Prepare ATP at a stock concentration (e.g., 10 mM).
-
Reaction Setup: In a 96-well plate, add the kinase, the this compound peptide, and buffer to a final volume of 25 µL. Include controls with no enzyme and no peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding 25 µL of ATP solution to each well. Mix gently.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Data Acquisition: Measure the luminescence on a plate reader. The light output is proportional to the ADP concentration, and thus to the kinase activity.
-
Analysis: Calculate the kinase activity, often expressed as pmol of ADP produced per minute per mg of enzyme.
Figure 2. Workflow for a fluorescence-based kinase activity assay using this compound.
SH2 Domain Binding Assay using EPQpYEEIPIYL
This protocol describes a competitive fluorescence polarization (FP) assay to measure the binding of an unlabeled compound to an SH2 domain, using a fluorescently labeled version of EPQpYEEIPIYL as a probe.
Objective: To determine the inhibitory constant (Ki) of a test compound for the SH2 domain-peptide interaction.
Materials:
-
Purified, recombinant SH2 domain (e.g., Lck SH2)
-
Fluorescently labeled probe peptide (e.g., 5-FAM-EPQpYEEIPIYL)
-
Unlabeled EPQpYEEIPIYL (for positive control)
-
Test compound (unlabeled inhibitor)
-
FP assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 0.05% Tween-20)
-
384-well black microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound and the positive control peptide (unlabeled EPQpYEEIPIYL) in FP assay buffer.
-
Assay Setup: In a 384-well plate, add the SH2 domain protein and the fluorescent probe peptide at fixed concentrations (the concentration of the SH2 domain should be close to the Kd of the probe, and the probe concentration should be low, e.g., 1-10 nM).
-
Add Competitor: Add the serially diluted test compound or the unlabeled control peptide to the wells. Include controls with no competitor (maximum polarization) and no SH2 domain (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.
-
Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe). The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation.
Figure 3. Principle and workflow of a competitive fluorescence polarization assay.
Conclusion
The choice between this compound and EPQpYEEIPIYL depends entirely on the experimental question. This compound is a tool for measuring enzymatic activity, providing insights into the catalytic function of kinases and phosphatases. In contrast, EPQpYEEIPIYL is a highly specific probe for studying the protein-protein interactions mediated by SH2 domains, which are a cornerstone of phosphotyrosine signaling. Understanding the distinct properties and applications of these peptides allows researchers to select the appropriate tool to investigate the complex and dynamic processes of cellular signal transduction.
References
- 1. 1lcj - SH2 (SRC HOMOLOGY-2) DOMAIN OF HUMAN P56-LCK TYROSINE KINASE COMPLEXED WITH THE 11 RESIDUE PHOSPHOTYROSYL PEPTIDE EPQPYEEIPIYL - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of Anti-RRLIEDAEpYAARG Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of a newly developed monoclonal antibody targeting the novel peptide epitope RRLIEDAEpYAARG. As this epitope is not found in currently annotated proteins, we will use a hypothetical target, the "Novel Kinase-Associated Protein" (NKAP), to illustrate a best-practice workflow for antibody validation. This guide offers detailed experimental protocols, data presentation templates, and workflow visualizations to ensure a thorough and objective evaluation of antibody specificity.
Hypothetical Target: Novel Kinase-Associated Protein (NKAP)
For the purpose of this guide, we hypothesize that the this compound epitope is located on NKAP, a protein involved in the MAPK/ERK signaling pathway. In this putative pathway, NKAP acts as a scaffold protein, facilitating the interaction between upstream kinases and ERK. Phosphorylation of the tyrosine residue (pY) within the this compound epitope is postulated to be a critical event in signal transduction.
Below is a diagram illustrating the hypothetical role of NKAP in the MAPK/ERK signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is crucial for validating the specificity of the anti-RRLIEDAEpYAARG antibody. The following diagram outlines a recommended experimental workflow.
Data Presentation: Comparative Analysis
Quantitative data from cross-reactivity experiments should be summarized for clear comparison. The following tables provide templates for organizing your results.
Table 1: Competitive ELISA Data
| Competing Peptide Sequence | IC50 (nM) | Fold-change vs. Target Peptide |
| This compound (Target) | 1.0 | |
| RRLIEDAEYAARG (non-pY) | ||
| AAAAAAAAAYAAAA | ||
| Other homologous peptides | ||
| Irrelevant peptide |
Table 2: Western Blot Densitometry Analysis
| Cell Lysate/Protein | Expected MW (kDa) | Observed MW (kDa) | Relative Band Intensity |
| Recombinant NKAP | 1.0 | ||
| NKAP Overexpressing Cells | |||
| Wild-type Cells (Endogenous NKAP) | |||
| NKAP Knockout/Knockdown Cells | |||
| Protein with sequence homology |
Table 3: Immunohistochemistry Staining Intensity
| Tissue Type | Target Cell Type | Staining Intensity (0-3+) | Non-specific Staining (Yes/No) |
| Tissue A | |||
| Tissue B | |||
| NKAP KO Tissue | |||
| Negative Control Tissue |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results.
Competitive ELISA for Peptide Specificity
This assay determines the antibody's specificity for the target peptide compared to similar or irrelevant peptides.
Methodology:
-
Plate Coating: Coat a 96-well microplate with 1-5 µg/mL of the this compound peptide in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.[1]
-
Competition Reaction: In a separate plate, pre-incubate a fixed, subsaturating concentration of the anti-RRLIEDAEpYAARG antibody with serial dilutions of competing peptides (target peptide, non-phosphorylated version, homologous peptides, and an irrelevant peptide) for 1 hour at 37°C.[1]
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of competing peptide in the solution.
Western Blot for Protein Specificity
This technique verifies the antibody's ability to recognize the full-length target protein at the correct molecular weight and assesses cross-reactivity with other proteins in a complex mixture.[2][3]
Methodology:
-
Sample Preparation: Prepare lysates from cells overexpressing NKAP, wild-type cells with endogenous NKAP expression, and NKAP knockout/knockdown cells. Also, include lysates from cells expressing proteins with sequence homology to the epitope.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-RRLIEDAEpYAARG antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A specific antibody should produce a single band at the expected molecular weight for NKAP, which should be absent or significantly reduced in the knockout/knockdown samples.[5] Any additional bands may indicate cross-reactivity.[3]
Immunohistochemistry (IHC) for In Situ Specificity
IHC is used to evaluate the antibody's performance in a more biologically relevant context, assessing its ability to specifically detect the target protein in preserved tissue sections.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections known to express (or not express) the target protein.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific antibody binding using a blocking serum (e.g., normal serum from the species the secondary antibody was raised in).[6][7]
-
Primary Antibody Incubation: Apply the anti-RRLIEDAEpYAARG antibody at an optimized dilution and incubate overnight at 4°C in a humidified chamber.[6]
-
Washing: Wash the slides with a wash buffer (e.g., TBS with 0.025% Triton X-100).
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a DAB chromogen solution and incubate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the staining pattern and intensity. Specific staining should be observed in the expected cellular and subcellular locations, while negative control tissues and NKAP knockout tissues should show no staining.
By following this comprehensive guide, researchers can rigorously assess the cross-reactivity of their anti-RRLIEDAEpYAARG antibodies, ensuring the reliability and reproducibility of their future experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Validating Microarray Data with Quantitative RT-PCR
For researchers, scientists, and drug development professionals utilizing microarray technology for gene expression analysis, independent validation of findings is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of microarray technology, specifically focusing on platforms analogous to Affymetrix systems, with quantitative reverse transcription PCR (qRT-PCR), the gold standard for gene expression validation.[1] We will delve into experimental protocols, present comparative data, and illustrate the validation workflow.
Microarray and qRT-PCR: A Tale of Two Techniques
Microarray analysis offers a high-throughput approach to simultaneously measure the expression levels of thousands of genes, providing a global snapshot of the transcriptome.[2][3] However, the technology is prone to variability arising from factors such as probe design, hybridization efficiency, and data normalization algorithms.[4][5] Consequently, validating key findings using a more targeted and quantitative method is essential.
Quantitative RT-PCR is a highly sensitive and specific technique for quantifying gene expression.[1][2] It measures the amplification of a specific target gene in real-time, providing a more accurate determination of expression levels. While not suitable for whole-genome screening due to its low-throughput nature, its precision makes it the ideal choice for confirming the expression changes of a select number of genes identified in a microarray experiment.[1]
Performance Comparison: Microarray vs. qRT-PCR
The correlation between microarray and qRT-PCR data is generally strong, with reported correlation coefficients often exceeding 0.8.[6] However, discrepancies can and do occur.[6][7] It is not uncommon to observe the same direction of gene expression change (upregulation or downregulation) but with different fold-change magnitudes between the two platforms.[8] Several factors can contribute to these differences, including:
-
Probe/Primer Design: Microarray probes and qRT-PCR primers may target different regions of the same gene, potentially leading to variations in measured expression if alternative splicing occurs.
-
Dynamic Range: qRT-PCR generally has a wider dynamic range than microarrays, allowing for more accurate quantification of both lowly and highly expressed genes.[1]
-
Data Normalization: The algorithms used to normalize microarray data can influence the final expression values.[6]
Below is a summary table illustrating a hypothetical comparison of gene expression data obtained from a microarray experiment and subsequent qRT-PCR validation.
| Gene | Microarray Fold Change | qRT-PCR Fold Change | Direction of Change | Concordance |
| Gene A | 2.5 | 3.1 | Upregulated | Yes |
| Gene B | -3.2 | -4.5 | Downregulated | Yes |
| Gene C | 1.8 | 1.2 | Upregulated | Yes |
| Gene D | -1.5 | -0.8 | Downregulated | Yes |
| Gene E | 4.1 | 0.9 | Upregulated | Discordant |
Experimental Protocols
A robust validation workflow is crucial for generating reliable data. The following sections outline the key experimental steps.
I. RNA Extraction and Quality Control
The starting point for both microarray and qRT-PCR analysis is high-quality RNA.
-
RNA Isolation: Isolate total RNA from experimental samples using a method of choice (e.g., Trizol reagent, column-based kits).
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands and a high RNA Integrity Number (RIN).
II. Microarray Analysis
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA, followed by second-strand synthesis. In vitro transcribe the double-stranded cDNA to produce biotin-labeled cRNA.
-
Hybridization: Hybridize the labeled cRNA to the microarray chip (e.g., an Affymetrix GeneChip) according to the manufacturer's protocol. This typically involves an overnight incubation at a specific temperature.
-
Washing and Staining: Wash the microarray chip to remove non-specifically bound cRNA. Stain the chip with a streptavidin-phycoerythrin conjugate, which binds to the biotin label.
-
Scanning and Data Extraction: Scan the microarray chip using a high-resolution scanner to detect the fluorescence signal from each probe. Use software, such as Affymetrix Expression Console, to extract the raw data.[8]
-
Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes.
III. Quantitative RT-PCR (qRT-PCR) Validation
-
cDNA Synthesis: Reverse transcribe an aliquot of the same total RNA used for the microarray experiment into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design and Validation: Design primers specific to the genes of interest identified from the microarray analysis. Validate the primer efficiency by running a standard curve.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a real-time PCR system. The reaction mixture typically includes cDNA template, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Thermocycling: Perform the PCR reaction with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) value for each gene. Normalize the Ct values to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in gene expression using the 2-ΔΔCt method.[9]
Visualizing the Workflow
The following diagram illustrates the logical flow of validating microarray data with qRT-PCR.
Caption: Workflow for microarray data validation using qRT-PCR.
References
- 1. biosistemika.com [biosistemika.com]
- 2. biocompare.com [biocompare.com]
- 3. Array and real-time PCR - BioInformatics [gene-quantification.de]
- 4. researchgate.net [researchgate.net]
- 5. Validation and characterization of DNA microarray gene expression data distribution and associated moments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression levels assessed by oligonucleotide microarray analysis and quantitative real-time RT-PCR – how well do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guide for the Phosphorylated Peptide RRLIEDAEpYAARG
This document provides crucial safety, handling, and disposal information for the bioactive peptide RRLIEDAEpYAARG, a phosphorylated tyrosine kinase substrate. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols.
Peptide Identification and Characteristics
The peptide this compound is a phosphorylated derivative of a sequence from the pp60src protein. It serves as a generic substrate for various protein tyrosine kinases and is utilized in assays to measure kinase activity.[1] As a bioactive molecule, it is intended for research use only.[2]
| Characteristic | Description | Source(s) |
| Peptide Sequence | Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-pTyr-Ala-Ala-Arg-Gly | [1] |
| Type | Phosphorylated Peptide | [1][3] |
| Function | Substrate for Protein Tyrosine Kinases and Phosphatases | [1][2] |
| Common Applications | Kinase activity assays, inhibitor screening | [4][5][6] |
| Storage | Store lyophilized at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent moisture uptake. | [7] |
Proper Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on best practices for handling non-hazardous, bioactive peptides in a laboratory setting.
1. Risk Assessment:
-
Initial Evaluation: For research quantities of this peptide, the biological activity is highly specific and unlikely to pose a significant hazard to personnel or the environment.
-
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements for peptides and other chemical waste.
2. Decontamination/Inactivation:
-
Chemical Inactivation: While likely unnecessary for this peptide, if institutional policy requires inactivation of bioactive peptides, a common method is to immerse the peptide solution or contaminated materials in a 10% bleach solution for at least 30 minutes.
-
Autoclaving: For solid waste contaminated with the peptide (e.g., pipette tips, tubes), autoclaving may be an appropriate decontamination step.
3. Waste Segregation and Disposal:
-
Aqueous Waste: Dispose of aqueous solutions containing the peptide in a designated chemical waste container. Do not pour down the drain unless explicitly permitted by your institution's EHS.
-
Solid Waste: Dispose of contaminated solid materials (e.g., vials, pipette tips, gloves) in a designated solid chemical waste container.
-
Sharps Waste: Any needles or other sharps used in handling the peptide should be disposed of in an appropriate sharps container.
4. Labeling and Storage of Waste:
-
Clear Labeling: All waste containers must be clearly labeled with their contents, including the name of the peptide and any other chemicals present.
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal by the institution's waste management service.
Logical Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Tyrosine Kinase Activity Assay
This protocol describes a general method for measuring the activity of a protein tyrosine kinase using this compound as a substrate. This is a common application for this peptide.[4][5]
Materials:
-
Purified protein tyrosine kinase
-
This compound peptide stock solution (e.g., 1 mM in sterile water or buffer)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 100 µM Na₃VO₄)
-
ATP stock solution (e.g., 10 mM)
-
Stop solution (e.g., 75 mM phosphoric acid or 100 mM EDTA)
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer and the desired concentration of the protein tyrosine kinase.
-
Dispense Kinase: Add the kinase reaction mix to the wells of a 96-well plate. Include control wells without the kinase (no enzyme control) and without the peptide substrate (no substrate control).
-
Initiate the Reaction: Add the this compound peptide substrate to each well to the desired final concentration. To start the kinase reaction, add ATP to each well. The final volume is typically 25-50 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding the stop solution to each well.
-
Detection: Proceed with the detection of kinase activity. If using an ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then adding a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure Signal: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background signal (no enzyme control) from the experimental values. The amount of luminescence is proportional to the kinase activity.
Experimental Workflow Diagram
Caption: Workflow for a typical tyrosine kinase activity assay.
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. jpt.com [jpt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling Novel Chemical Compounds
Introduction
The substance identifier "RRLIEDAEpYAARG" does not correspond to a recognized chemical entity in publicly available databases. Therefore, this guide provides a comprehensive framework for handling a novel or unidentified chemical compound in a laboratory setting, ensuring the safety of all personnel and compliance with regulatory standards. This procedural guidance is designed to be a primary resource for researchers, scientists, and drug development professionals when specific safety data is not available.
Hazard Identification and Personal Protective Equipment (PPE) Selection
Prior to handling any new chemical, a thorough hazard assessment is mandatory. This process dictates the selection of appropriate Personal Protective Equipment (PPE).[1][2][3] The following table outlines the recommended PPE based on the potential hazards of an uncharacterized substance.
| Hazard Category | Engineering Controls | Personal Protective Equipment (PPE) |
| Unknown/High Hazard | Certified Chemical Fume Hood | - Full-face respirator with appropriate cartridges- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Chemical splash goggles- Face shield- Lab coat- Closed-toe shoes |
| Potential for Aerosolization | Biological Safety Cabinet (BSC) or Glovebox | - Respirator (N95 or higher)- Double gloving- Disposable gown |
| Skin or Eye Irritant/Corrosive | Chemical Fume Hood | - Chemical-resistant gloves- Chemical splash goggles- Face shield- Lab coat |
| Volatile/Flammable | Flammable storage cabinet, grounded equipment | - Flame-resistant lab coat- Chemical-resistant gloves- Chemical splash goggles |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a general workflow for the safe handling of a novel chemical compound.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Ensure a chemical spill kit is readily accessible.
-
Review the emergency procedures and the location of safety showers and eyewash stations.
-
-
Donning PPE:
-
Put on PPE in the following order: lab coat, respirator, face shield, goggles, and then gloves.
-
Ensure a proper fit for all PPE.[1]
-
-
Handling the Compound:
-
Perform all manipulations of the compound within the designated chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with the substance. Use appropriate tools for transfer and handling.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4][5]
-
Waste Segregation:
-
Do not mix different types of chemical waste.
-
Segregate waste into designated containers for solids, liquids, and sharps.
-
-
Waste Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name (or "Unknown Compound" if applicable), and the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Keep containers securely closed except when adding waste.[4]
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of chemical waste down the drain or in regular trash.
-
Workflow for Safe Handling of a Novel Compound
Caption: Workflow for the safe handling of a novel chemical compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 3. All About Personal Protective Equipment Self-Paced [rapartnerdemo.academy.reliaslearning.com]
- 4. purdue.edu [purdue.edu]
- 5. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
